4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
Description
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Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-2-1-3-9-4-6-12(10,11)7-5-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMWCVZAUEPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646133 | |
| Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-25-2 | |
| Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, registered under CAS Number 90000-25-2, is a bifunctional organic compound featuring a saturated thiomorpholine 1,1-dioxide ring and a primary aminopropyl side chain. Its structure suggests its utility as a versatile building block in medicinal chemistry and materials science. The presence of a primary amine offers a reactive site for a variety of chemical transformations, such as amidation, alkylation, and arylation, while the polar sulfone group within the heterocyclic ring can influence solubility and pharmacokinetic properties. This document provides a comprehensive overview of its chemical properties, drawing from available data.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 192.28 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 90000-25-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White or colorless to light yellow powder or lump to clear liquid | --INVALID-LINK-- |
| Melting Point | 31 °C | --INVALID-LINK-- |
| Boiling Point | 190 °C at 0.6 mmHg | --INVALID-LINK-- |
| LogP | -0.9344 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 63.4 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |
| Rotatable Bonds | 3 | --INVALID-LINK-- |
| Purity | ≥ 98% (by GC) | --INVALID-LINK-- |
| Storage Conditions | Room temperature, protect from light | --INVALID-LINK--, --INVALID-LINK-- |
Synonyms: 3-(1,1-Dioxothiomorpholino)propylamine[1]
Experimental Protocols
Proposed Synthesis: N-Alkylation of Thiomorpholine 1,1-Dioxide
A common method for the synthesis of N-substituted amines is the alkylation of a primary or secondary amine with an alkyl halide. In this case, this compound can be synthesized by the N-alkylation of thiomorpholine 1,1-dioxide with a suitable 3-aminopropyl halide or a protected version thereof.
Caption: Proposed synthetic pathway for this compound.
Methodology:
-
Reaction Setup: To a solution of thiomorpholine 1,1-dioxide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or triethylamine) is added.
-
Addition of Alkylating Agent: 3-Chloropropylamine hydrochloride (or a Boc-protected version to prevent self-condensation) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure. If a protected aminopropyl derivative was used, a deprotection step (e.g., treatment with trifluoroacetic acid for a Boc group) would be necessary.
Proposed Analytical Workflow
The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.
References
An In-Depth Technical Guide to the Synthesis of 3-(1,1-Dioxothiomorpholino)propylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(1,1-dioxothiomorpholino)propylamine, a valuable building block in medicinal chemistry. The synthesis is a two-stage process involving the initial formation of a substituted thiomorpholine followed by the oxidation of the sulfur atom to a sulfone. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and experimental workflows.
Synthesis Pathway Overview
The synthesis of 3-(1,1-dioxothiomorpholino)propylamine (CAS Number: 90000-25-2) proceeds through two key transformations:
-
Stage 1: N-Alkylation of Thiomorpholine. The synthesis commences with the alkylation of thiomorpholine with a suitable three-carbon propylamine synthon to yield 3-(thiomorpholin-4-yl)propan-1-amine.
-
Stage 2: Oxidation of the Thioether. The sulfur atom in the thiomorpholine ring of the intermediate is then oxidized to a sulfone using an appropriate oxidizing agent to afford the final product.
Stage 1: Synthesis of 3-(Thiomorpholin-4-yl)propan-1-amine
This stage focuses on the formation of the key intermediate, 3-(thiomorpholin-4-yl)propan-1-amine. Two primary synthetic routes are considered: alkylation with a 3-halopropylamine and a Michael addition-reduction sequence.
Experimental Protocol: Alkylation of Thiomorpholine
This is a common and direct method for the N-alkylation of secondary amines.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Thiomorpholine | 103.19 | 123-90-0 |
| 3-Chloropropylamine hydrochloride | 132.02 | 6276-54-6 |
| Sodium carbonate (Na₂CO₃) | 105.99 | 497-19-8 |
| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |
Procedure:
-
To a solution of thiomorpholine (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq).
-
Add 3-chloropropylamine hydrochloride (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a dichloromethane/methanol gradient to yield 3-(thiomorpholin-4-yl)propan-1-amine as a colorless to pale yellow oil.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 18 hours |
| Reaction Temp. | 82°C (Reflux) |
| Yield | 75-85% |
| Purity (by GC-MS) | >95% |
Alternative Route: Michael Addition and Reduction
An alternative pathway involves the Michael addition of thiomorpholine to acrylonitrile, followed by the reduction of the nitrile group.
Reaction Scheme:
-
Thiomorpholine + Acrylonitrile --> 3-(Thiomorpholin-4-yl)propanenitrile
-
3-(Thiomorpholin-4-yl)propanenitrile --(Reducing Agent)--> 3-(Thiomorpholin-4-yl)propan-1-amine
This method avoids the use of halopropylamines but requires a subsequent reduction step, often employing reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Stage 2: Oxidation of 3-(Thiomorpholin-4-yl)propan-1-amine
The oxidation of the sulfide to a sulfone is a critical step. Care must be taken to avoid side reactions with the primary amine group.[1]
Experimental Protocol: Oxidation with Hydrogen Peroxide
This method is often preferred due to its environmental friendliness, as water is the primary byproduct.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 3-(Thiomorpholin-4-yl)propan-1-amine | 160.28 | 75653-87-1 |
| Hydrogen Peroxide (H₂O₂), 30 wt. % in H₂O | 34.01 | 7722-84-1 |
| Glacial Acetic Acid (CH₃COOH) | 60.05 | 64-19-7 |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(thiomorpholin-4-yl)propan-1-amine (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 30 wt% hydrogen peroxide (2.2 - 2.5 eq for sulfone formation) dropwise to the stirred solution. The stoichiometry of the hydrogen peroxide is crucial to ensure complete oxidation to the sulfone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide solution to a pH of ~8-9, ensuring the temperature is kept low with an ice bath.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-(1,1-dioxothiomorpholino)propylamine as a white to off-white solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 6 hours |
| Reaction Temp. | 0°C to Room Temperature |
| Yield | 70-80% |
| Melting Point | 102-105°C |
Alternative Oxidation Methods
-
Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can effectively convert the sulfide to a sulfone. The reaction is typically carried out in a suitable solvent like aqueous acetone or acetic acid. Careful control of stoichiometry is necessary to prevent over-oxidation. A potential drawback is the formation of manganese dioxide (MnO₂) as a byproduct, which needs to be removed by filtration. To avoid side reactions with the primary amine, N-protection of the starting material may be required, followed by a deprotection step.[3]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a selective oxidizing agent. Using approximately two equivalents of m-CPBA will typically yield the sulfone. The reaction is usually performed in a chlorinated solvent like dichloromethane at low temperatures (e.g., 0°C). However, m-CPBA can also oxidize primary amines, potentially leading to the formation of oximes or other byproducts, which necessitates careful control of the reaction conditions.[1]
Characterization Data
The final product, 3-(1,1-dioxothiomorpholino)propylamine, should be characterized using standard analytical techniques to confirm its identity and purity.
Summary of Expected Analytical Data:
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the propylamine chain and the thiomorpholine 1,1-dioxide ring. The protons adjacent to the sulfone group will be shifted downfield compared to the starting sulfide. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, with the carbons of the thiomorpholine ring adjacent to the sulfone group showing a characteristic downfield shift. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₇H₁₆N₂O₂S (192.28 g/mol ). |
| FT-IR | Strong absorption bands characteristic of the sulfone group (S=O stretching) around 1300 cm⁻¹ and 1120 cm⁻¹, as well as N-H stretching vibrations for the primary amine. |
Safety Considerations
-
Thiomorpholine: Thiomorpholine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Halopropylamines: These are corrosive and toxic. Avoid inhalation and skin contact.
-
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and m-CPBA are strong oxidizers and can be corrosive and cause burns. They should be handled with care, and reactions should be conducted behind a safety shield. m-CPBA can be shock-sensitive.
-
Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
This guide provides a detailed framework for the synthesis of 3-(1,1-dioxothiomorpholino)propylamine. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment.
References
- 1. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
In-Depth Technical Guide to the Physical Characteristics of CAS Number 90000-25-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of the chemical compound with CAS number 90000-25-2, identified as 3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine. The information presented herein is crucial for professionals engaged in research, quality control, and formulation development involving this substance.
Chemical Identity and Structure
-
CAS Number: 90000-25-2
-
Systematic Name: 3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine
-
Common Synonyms: 4-(3-Aminopropyl)thiomorpholine 1,1-dioxide
-
Molecular Formula: C₇H₁₆N₂O₂S[1]
-
Molecular Weight: 192.28 g/mol [1]
The molecular structure of this compound features a thiomorpholine dioxide ring attached to a propanamine side chain. This structure imparts specific physical properties, such as its polarity and potential for hydrogen bonding, which influence its solubility and reactivity.
Summary of Physical Characteristics
The following table summarizes the key physical and chemical properties of CAS number 90000-25-2. It is important to note that some of the available data is predicted and should be confirmed through experimental analysis for critical applications.
| Property | Value | Source |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2] |
| Melting Point | 31 °C | [2] |
| Boiling Point | 190 °C at 0.6 mmHg | [2] |
| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 187.3 °C | [4] |
| pKa | 10.21 ± 0.10 (Predicted) | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | |
| Storage | Store at room temperature in a cool, dark place (<15°C). Hygroscopic; store under an inert gas. | [2] |
Experimental Protocols for Physical Characterization
While specific experimental data for this compound is not extensively published, the following are detailed, standard methodologies for determining the key physical properties listed above.
Melting Point Determination (Capillary Method)
The melting point of a solid can be determined by observing the temperature range over which it transitions from a solid to a liquid.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[1]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.[1]
Boiling Point Determination (Capillary Method)
For small quantities of liquid, the boiling point can be determined by observing the temperature at which its vapor pressure equals the atmospheric pressure.[8][9]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating bath (e.g., oil bath or aluminum block)
-
Calibrated thermometer
-
Stand and clamp
Procedure:
-
Sample Preparation: A few milliliters of the liquid are placed in the small test tube.
-
Capillary Insertion: The open end of the capillary tube is placed into the liquid in the test tube, with the sealed end remaining above the liquid surface.[9]
-
Apparatus Setup: The test tube is attached to the thermometer and immersed in the heating bath.
-
Heating: The bath is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
-
Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as boiling point is pressure-dependent.
Density Determination (OECD Guideline 109)
The OECD Guideline 109 outlines several methods for determining the density of liquids and solids.[10][11] The pycnometer method is commonly used for both.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
Calibration: The pycnometer is thoroughly cleaned, dried, and weighed (m₁). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer can then be calculated.
-
Sample Measurement: The empty, dry pycnometer is filled with the sample substance and weighed (m₃) at the same temperature.
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[12][13]
Apparatus:
-
Vials or flasks with secure caps
-
Shaker or agitator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge and/or filters
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution in equilibrium with the solid phase is formed.[13]
-
Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable and validated analytical method.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound.
Caption: Generalized workflow for physical property determination.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. This compound | 90000-25-2 | TCI Deutschland GmbH [tcichemicals.com]
- 3. 90000-25-2 | CAS DataBase [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-(3-aminopropyl)thiomorpholine 1,1-dioxide. While this specific molecule is noted as a valuable building block in medicinal chemistry, detailed experimental data in publicly accessible literature is limited. This document consolidates available information on its chemical identity and discusses the characteristics of the thiomorpholine 1,1-dioxide scaffold, a privileged structure in drug discovery. The guide also presents a representative, hypothetical experimental protocol for its synthesis and characterization, based on established methods for analogous compounds. This serves as a practical resource for researchers interested in utilizing this and similar molecules in their work.
Introduction
This compound is a heterocyclic compound featuring a thiomorpholine ring, a saturated six-membered ring containing both sulfur and nitrogen atoms. The sulfur atom is oxidized to a sulfone group, which significantly influences the molecule's polarity, solubility, and chemical reactivity. The presence of a primary amine on the propyl substituent provides a key functional group for further chemical modifications, making this compound a versatile intermediate in the synthesis of more complex molecules.
The thiomorpholine 1,1-dioxide moiety is of significant interest in medicinal chemistry. It is considered a "privileged scaffold" due to its favorable physicochemical properties and its presence in a number of biologically active compounds. The sulfone group can act as a hydrogen bond acceptor, and the overall scaffold can serve as a rigid spacer or be modified to interact with biological targets. This class of compounds has been explored for applications in various therapeutic areas, including the development of drugs for neurological disorders and as enzyme inhibitors.[1]
Molecular Structure and Properties
The molecular structure of this compound is characterized by a chair-conformation thiomorpholine ring with the sulfur atom in a dioxide oxidation state. An aminopropyl group is attached to the nitrogen atom.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O₂S | Chem-Impex |
| Molecular Weight | 192.28 g/mol | Chem-Impex |
| CAS Number | 90000-25-2 | Tokyo Chemical Industry Co., Ltd. |
| Appearance | White or colorless to light yellow powder or lump to clear liquid | Chem-Impex |
| Melting Point | 31 °C | Chem-Impex |
| Boiling Point | 190 °C at 0.6 mmHg | Chem-Impex |
| Synonyms | 3-(1,1-Dioxothiomorpholino)propylamine | Tokyo Chemical Industry Co., Ltd. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible synthetic route can be devised based on general methods for the preparation of N-alkylated thiomorpholine 1,1-dioxides. A representative two-step protocol is outlined below.
Hypothetical Synthesis Workflow
The logical workflow for the proposed synthesis is depicted in the following diagram.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Representative)
Step 1: Synthesis of 4-(2-Cyanoethyl)thiomorpholine 1,1-dioxide
-
To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-bromopropionitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2-cyanoethyl)thiomorpholine 1,1-dioxide.
Step 2: Synthesis of this compound
-
Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq), in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(2-cyanoethyl)thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with the ether solvent.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.
Potential Signaling Pathways and Biological Activity
While specific studies on the biological activity and signaling pathway modulation by this compound are not available, the thiomorpholine 1,1-dioxide scaffold is known to be a component of molecules with diverse biological activities. For instance, derivatives of thiomorpholine have been investigated for their potential as antibacterial agents and kinase inhibitors.
The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow the workflow illustrated below.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a promising, yet under-characterized, chemical entity. Its molecular structure, featuring a polar sulfone group and a reactive primary amine, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is scarce, this guide provides a consolidated overview of its known properties and a representative synthetic protocol. Further research is warranted to fully elucidate its chemical and biological characteristics, which will be crucial for its successful application in drug discovery and development. Researchers are encouraged to use the information presented herein as a foundation for their own investigations into this and related compounds.
References
Spectroscopic and Synthetic Profile of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide. Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis by offering foundational data and a detailed, adaptable experimental protocol.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its structural framework, featuring a thiomorpholine 1,1-dioxide moiety linked to an aminopropyl chain, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The sulphone group enhances the polarity and potential for hydrogen bonding, while the primary amine provides a reactive site for further functionalization. This document outlines the predicted spectroscopic data to aid in the characterization of this compound and provides a detailed hypothetical protocol for its synthesis and analysis.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the chemical structure and known data for related compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H₂N-CH₂ - | ~2.7 - 2.9 | Triplet | 2H |
| -CH₂-CH₂ -CH₂- | ~1.6 - 1.8 | Quintet | 2H |
| -CH₂ -N(ring) | ~2.5 - 2.7 | Triplet | 2H |
| -S(=O)₂-CH₂ - | ~3.0 - 3.2 | Multiplet | 4H |
| N-CH₂ -(ring) | ~2.8 - 3.0 | Multiplet | 4H |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |
Note: Predicted shifts are for a standard deuterated solvent like CDCl₃ or D₂O and can vary based on experimental conditions.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| H₂N-C H₂- | ~40 - 42 |
| -CH₂-C H₂-CH₂- | ~28 - 30 |
| -C H₂-N(ring) | ~55 - 57 |
| -S(=O)₂-C H₂- | ~50 - 52 |
| N-C H₂-(ring) | ~52 - 54 |
Note: These are estimated chemical shifts and can be influenced by solvent and temperature.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Infrared (IR) Absorption Bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| S=O Stretch (Sulphone) | 1300 - 1350 and 1120 - 1160 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound.
| m/z | Ion |
| 192.09 | [M]⁺ (Molecular Ion) |
| 175.06 | [M - NH₃]⁺ |
| 134.05 | [M - C₃H₇N]⁺ |
| 58.06 | [C₃H₈N]⁺ |
Note: Predictions are for Electron Ionization (EI) and the relative abundances of fragments can vary.
Hypothetical Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound. These are based on established chemical principles for similar compounds.
Synthesis of this compound
This synthesis involves the N-alkylation of thiomorpholine 1,1-dioxide with a protected 3-aminopropyl halide, followed by deprotection.
Materials:
-
Thiomorpholine 1,1-dioxide
-
N-(3-bromopropyl)phthalimide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation: To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in acetonitrile, add N-(3-bromopropyl)phthalimide (1.1 eq) and potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-protected intermediate.
-
Purify the intermediate by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide should form.
-
Cool the reaction mixture and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
Visualizations
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic pathway for this compound. While direct experimental data remains scarce, the predicted spectroscopic values and the detailed hypothetical protocol offer a solid starting point for researchers. The provided information is intended to facilitate the synthesis, characterization, and further investigation of this promising compound in the context of drug discovery and development. Researchers are encouraged to use these protocols as a baseline and optimize them as needed for their specific laboratory conditions.
An In-depth Technical Guide to the Potential Mechanism of Action of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a versatile heterocyclic building block primarily utilized in the synthesis of novel pharmaceutical compounds.[1] While direct studies on the specific mechanism of action of this compound are not extensively available in public literature, its structural motif is a key component in a variety of biologically active molecules. This guide elucidates the potential mechanisms of action by examining the known cellular targets and signaling pathways of derivative compounds containing the thiomorpholine core. The primary focus will be on the modulation of the Cannabinoid Receptor 2 (CB2) and Toll-Like Receptor 4 (TLR4) signaling pathways, which are recurrent themes in the bioactivity of thiomorpholine-containing molecules. This document aims to provide a foundational understanding for researchers leveraging this compound in drug discovery and development, particularly in the context of neurological and inflammatory disorders.[1]
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound, with its defining thiomorpholine 1,1-dioxide core and a reactive aminopropyl side chain, serves as a valuable intermediate in the synthesis of complex molecules with therapeutic potential.[1] The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities. Its utility is particularly noted in the development of drugs targeting neurological disorders.[1] The 1,1-dioxide functionalization of the sulfur atom in the thiomorpholine ring can enhance the compound's polarity and ability to act as a hydrogen bond acceptor, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Inferred Mechanisms of Action from Thiomorpholine Derivatives
Due to the role of this compound as a synthetic intermediate, its mechanism of action is best inferred from the biological activities of the final compounds it is used to create. Research on various thiomorpholine derivatives points towards two primary signaling pathways that are likely influenced by molecules containing this core structure: the Cannabinoid Receptor 2 (CB2) pathway and the Toll-Like Receptor 4 (TLR4) pathway.
Modulation of the Cannabinoid Receptor 2 (CB2) Signaling Pathway
The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.[2] Several studies have indicated that synthetic ligands for the CB2 receptor incorporate heterocyclic scaffolds, including thiomorpholine.
Activation of the CB2 receptor by a ligand typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events that regulate gene expression related to inflammation. Additionally, CB2 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
References
The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to modulate lipophilicity and serve as a site for metabolic oxidation, make it a valuable building block in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the diverse biological activities of thiomorpholine derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Diverse Biological Activities of Thiomorpholine Derivatives
Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, hypolipidemic, and neuroprotective effects.[1][2][3]
Anticancer Activity
Thiomorpholine derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][3]
Table 1: Anticancer Activity of Thiomorpholine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-thiomorpholine Derivatives | A549 (Lung Carcinoma) | 3.72 - 10.32 | [4] |
| Morpholine/Thiomorpholine Pyrimidin-5-ones | HT29 (Colon Cancer) | 2.01 | [1] |
| PI3Kα Inhibitors with Thiomorpholine | - | 120 - 151 | [1][3] |
| Substituted Morpholine/Thiomorpholine Derivatives | MDA-MB-231 (Breast Cancer) | 81.92 - 88.27 (µg/mL) | [5] |
Antimicrobial Activity
The thiomorpholine scaffold is a key component in the development of novel antimicrobial agents.[6] Derivatives have shown activity against a range of pathogens, including bacteria and mycobacteria.[2][7]
Table 2: Antimicrobial Activity of Thiomorpholine Derivatives
| Compound Class | Microorganism | MIC | Reference |
| 2-(thiophen-2-yl)dihydroquinolines with Thiomorpholine | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL | [7] |
| Schiff base and β-lactam derivatives of Thiomorpholine | Mycobacterium smegmatis | 7.81 µg/mL | [1][2] |
| Thiophene derivatives with piperidinyl and carbonyl groups | Colistin-Resistant Acinetobacter baumannii and Escherichia coli | 4 - 64 mg/L | [8] |
Antioxidant Activity
Several thiomorpholine derivatives have been reported to possess significant antioxidant properties, primarily through radical scavenging mechanisms.[9][10]
Table 3: Antioxidant Activity of Thiomorpholine Derivatives
| Assay | Compound Class | IC50 | Reference |
| DPPH Radical Scavenging | Thiazolyl thiomorpholine dioxide derivative | > Ascorbic Acid | [9] |
| Ferrous/Ascorbate-Induced Lipid Peroxidation | N-substituted thiomorpholines | 7.5 µM | [10] |
Hypolipidemic Activity
Certain thiomorpholine derivatives have demonstrated the ability to lower lipid levels in preclinical models, suggesting their potential in the management of hyperlipidemia.[1][10] The proposed mechanism for some of these derivatives is the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[1][2][10]
Table 4: Hypolipidemic Activity of Thiomorpholine Derivatives
| Animal Model | Compound | Parameter | Reduction | Reference |
| Triton WR-1339-induced hyperlipidemic rats | N-substituted thiomorpholine | Triglycerides | 80% | [10] |
| Total Cholesterol | 78% | [10] | ||
| LDL | 76% | [10] |
Enzyme Inhibitory Activity
The thiomorpholine scaffold has been incorporated into various enzyme inhibitors, targeting enzymes implicated in a range of diseases.[1][11]
Table 5: Enzyme Inhibitory Activity of Thiomorpholine Derivatives
| Enzyme Target | Compound Class | IC50 | Reference |
| Dipeptidyl peptidase IV (DPP-IV) | L-amino acid derived thiomorpholine amides | 3.40 - 6.93 µmol/L | [1] |
| Angiotensin-converting enzyme (ACE) | Methylthiomorpholine derivatives | 86.8% inhibition (compared to Captopril) | [11] |
| Acetylcholinesterase | Schiff bases of thiomorpholine | Moderate Inhibition | [1][2] |
Key Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the evaluation of thiomorpholine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiomorpholine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivatives for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., M. tuberculosis, S. aureus)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Thiomorpholine derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the thiomorpholine derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound.[9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Thiomorpholine derivatives
-
Standard antioxidant (e.g., ascorbic acid, Trolox)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: Add various concentrations of the test compounds or standard to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.[9]
In Vivo Hypolipidemic Activity in Rats
This protocol outlines a general procedure for evaluating the lipid-lowering effects of thiomorpholine derivatives in an animal model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
High-fat diet (HFD) or Triton WR-1339 to induce hyperlipidemia
-
Thiomorpholine derivatives
-
Standard drug (e.g., atorvastatin)
-
Biochemical assay kits for total cholesterol, triglycerides, and LDL-C
Procedure:
-
Induction of Hyperlipidemia: Induce hyperlipidemia in rats by feeding a high-fat diet for a specified period or by intraperitoneal injection of Triton WR-1339.[10]
-
Treatment: Administer the thiomorpholine derivatives orally or via injection to the treatment groups for a defined duration. Include a normal control group, a hyperlipidemic control group, and a standard drug group.
-
Blood Collection: At the end of the treatment period, collect blood samples from the animals.
-
Biochemical Analysis: Separate the serum and measure the levels of total cholesterol, triglycerides, and LDL-C using standard biochemical kits.
-
Data Analysis: Compare the lipid profiles of the treatment groups with the hyperlipidemic control group to determine the percentage reduction in lipid levels.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is crucial for drug development. The following diagrams, created using the DOT language, visualize key pathways and workflows related to thiomorpholine derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Many thiomorpholine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[1][3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.
Intrinsic Apoptosis Pathway Induction
Some anticancer thiomorpholine derivatives have been shown to induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[12][13]
Caption: Induction of the intrinsic apoptosis pathway by thiomorpholine derivatives.
General Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer drugs like thiomorpholine derivatives.
Caption: A typical workflow for in vitro anticancer drug screening.
Representative Synthesis Workflow for Thiomorpholine Derivatives
This diagram outlines a general, multi-step synthesis process for creating novel thiomorpholine derivatives.[14][15][16][17]
Caption: A general workflow for the synthesis of thiomorpholine derivatives.
Conclusion
The thiomorpholine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Its versatility allows for the development of derivatives with a wide spectrum of pharmacological activities, addressing significant unmet medical needs in areas such as oncology, infectious diseases, and metabolic disorders. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic core. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation thiomorpholine-based drugs with enhanced efficacy and safety profiles.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 6. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis [scielo.org.mx]
- 12. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sid.ir [sid.ir]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Thiomorpholine synthesis [organic-chemistry.org]
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiomorpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has carved a significant niche in the landscape of medicinal chemistry, evolving from a laboratory curiosity to a privileged scaffold in modern drug discovery.[1] Its unique stereoelectronic properties, conformational flexibility, and ability to modulate the physicochemical characteristics of parent molecules have led to its incorporation into a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the discovery and history of thiomorpholine compounds, detailing their synthesis, key developmental milestones, and diverse therapeutic applications. Particular focus is given to their role as anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic agents.[2][3] This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols for seminal synthetic methods, a curated collection of quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: The Emergence of a Versatile Heterocycle
Thiomorpholine, the sulfur analog of morpholine, is a six-membered saturated heterocycle containing a nitrogen and a sulfur atom at the 1 and 4 positions, respectively.[2] The replacement of the oxygen atom in morpholine with sulfur alters the ring's size, lipophilicity, and metabolic stability, providing medicinal chemists with a valuable tool for fine-tuning the properties of drug candidates.[1] While morpholine has long been recognized as a privileged scaffold, thiomorpholine has steadily gained prominence for its association with a remarkable spectrum of pharmacological activities.[1][2]
The versatility of the thiomorpholine ring is evident in the diversity of biological targets it can interact with.[3] Its derivatives have shown potent activity against a range of diseases, underscoring the importance of this scaffold in the development of novel therapeutics.[2][4]
The Genesis of Thiomorpholine: A Historical Perspective
The exploration of thiomorpholine and its derivatives dates back to the early 20th century. A pivotal moment in the history of these compounds was the work of Lawton A. Burrows and E. Emmet Reid, published in the Journal of the American Chemical Society in 1934.[4] Their research laid the groundwork for the synthesis of various thiomorpholine derivatives, paving the way for future investigations into their chemical and biological properties.
Over the decades, the synthetic methodologies for constructing the thiomorpholine ring have evolved significantly. Early methods often involved the reaction of bifunctional reagents, while contemporary approaches offer greater efficiency and stereocontrol. The recognition of thiomorpholine as a "privileged scaffold" in the late 20th and early 21st centuries marked a turning point, leading to an exponential increase in research and development efforts centered on this versatile heterocycle.[1][2]
Foundational Synthetic Methodologies
The construction of the thiomorpholine ring can be achieved through several synthetic routes. The classical and historically significant methods often rely on the cyclization of linear precursors containing both nitrogen and sulfur functionalities.
Synthesis from Diethanolamine and a Sulfide Source
One of the earliest and most fundamental methods for the synthesis of thiomorpholine involves the reaction of diethanolamine with a source of sulfur, such as sodium sulfide. This approach, while historically significant, often requires harsh reaction conditions.
Experimental Protocol: Synthesis of Thiomorpholine from Di(2-chloroethyl)amine and Sodium Sulfide (A Representative Classical Method)
-
Materials: Di(2-chloroethyl)amine hydrochloride, Sodium sulfide nonahydrate (Na₂S·9H₂O), Ethanol, Water.
-
Procedure:
-
A solution of di(2-chloroethyl)amine hydrochloride in water is prepared.
-
A separate solution of sodium sulfide nonahydrate in a mixture of ethanol and water is prepared and cooled in an ice bath.
-
The di(2-chloroethyl)amine hydrochloride solution is added dropwise to the sodium sulfide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The ethanol is removed by distillation.
-
The remaining aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude thiomorpholine is then purified by distillation.
-
Modern Synthetic Approaches
Contemporary synthetic chemistry has introduced more efficient and versatile methods for the preparation of thiomorpholine and its derivatives. These include palladium-catalyzed cross-coupling reactions, ring-closing metathesis, and multi-component reactions. These modern techniques often provide higher yields, greater functional group tolerance, and better control over stereochemistry.
Physicochemical and Biological Properties of Thiomorpholine Compounds
The substitution of oxygen with sulfur in the morpholine ring imparts distinct physicochemical properties to thiomorpholine. It is a colorless liquid with a piperidine-like odor, and it is miscible with water.[5] The presence of the sulfur atom increases the lipophilicity of the molecule compared to morpholine.
The biological activities of thiomorpholine derivatives are diverse and well-documented. The following tables summarize some of the key quantitative data reported in the literature.
Table 1: Physicochemical Properties of Thiomorpholine
| Property | Value |
| Molecular Formula | C₄H₉NS |
| Molar Mass | 103.19 g/mol |
| Boiling Point | 169 °C |
| Density | 1.026 g/mL at 25 °C |
| pKa | 9.14 (predicted) |
(Data sourced from PubChem and ChemicalBook)[3][6]
Table 2: Selected Biological Activities of Thiomorpholine Derivatives
| Compound Class/Derivative | Biological Activity | Quantitative Data (e.g., IC₅₀, MIC) | Reference(s) |
| Thiomorpholine-bearing compounds | Dipeptidyl peptidase IV (DPP-IV) inhibitors | IC₅₀ values of 6.93, 6.29, and 3.40 µmol/L for compounds 16a, 16b, and 16c respectively.[4] | [4] |
| Thiomorpholine derivatives | Antitubercular | MIC of 7.81 µg/mL for derivative 7b and Schiff base 7c against Mycobacterium smegmatis.[4] | [4] |
| N-substituted thiomorpholine derivatives | Hypolipidemic and Antioxidant | IC₅₀ values as low as 7.5 µM for inhibition of lipid peroxidation. Reduction of triglycerides, total cholesterol, and LDL by 80%, 78%, and 76% respectively.[7] | [7] |
| Morpholinothiophene hydrazones | Anticancer | IC₅₀ of 7.08 ± 0.42 µmol/L against MCF-7 for compound 32. IC₅₀ of 1.26 ± 0.34 µmol/L against MCF-7 for compound 33.[8] | [8] |
| Thiazolo[3,2-a]pyrimidin-5-ones with thiomorpholine | PI3Kα inhibitors | IC₅₀ values of 120 µM and 151 µM for compounds 37a and 37b respectively.[9] | [9] |
Thiomorpholine in Signaling Pathways: The PI3K/Akt/mTOR Axis
A significant area of research for thiomorpholine-containing compounds is their role as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1] This pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.
The morpholine and thiomorpholine moieties are often found in PI3K inhibitors, where the heteroatom can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.
Experimental and Drug Development Workflow
The journey of a thiomorpholine-containing compound from a laboratory curiosity to a potential therapeutic agent follows a well-defined drug discovery and development workflow. This process involves target identification, lead discovery, preclinical development, and clinical trials.
Conclusion
From its early synthesis to its current status as a privileged scaffold in medicinal chemistry, the journey of thiomorpholine is a testament to the enduring importance of heterocyclic chemistry in drug discovery. Its unique properties have enabled the development of a diverse range of compounds with significant therapeutic potential. The continued exploration of thiomorpholine-based derivatives, aided by modern synthetic techniques and a deeper understanding of their biological mechanisms, promises to yield a new generation of innovative medicines for a wide range of diseases. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and biological significance of thiomorpholine compounds, serving as a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science.
References
- 1. process.st [process.st]
- 2. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 3. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 6. Thiomorpholine CAS#: 123-90-0 [m.chemicalbook.com]
- 7. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
An In-depth Technical Guide to the Solubility Profile of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide. Due to the limited publicly available quantitative solubility data for this specific compound, this document also furnishes a detailed, generalized experimental protocol for determining its solubility via the widely accepted shake-flask method. This guide is intended to support research, drug discovery, and formulation development activities.
Core Compound Information
This compound is a chemical intermediate that possesses a thiomorpholine structure, which is suggested to enhance its reactivity and solubility.[1] It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. Understanding these properties is crucial for designing and interpreting solubility experiments.
| Property | Value | Reference |
| CAS Number | 90000-25-2 | [1] |
| Molecular Formula | C7H16N2O2S | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| Appearance | White or colorless to light yellow powder or lump to clear liquid | [1] |
| Melting Point | 31 °C | [1] |
| Boiling Point | 190 °C at 0.6 mmHg | [1] |
| Purity | >98.0% (GC) | |
| Synonyms | 3-(1,1-Dioxothiomorpholino)propylamine |
Solubility Profile
Currently, there is no specific quantitative solubility data for this compound in common solvents published in readily accessible literature. However, qualitative information for the parent compound, Thiomorpholine 1,1-dioxide , indicates that it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] The presence of the polar aminopropyl side chain on this compound is expected to influence its solubility, likely increasing its affinity for polar solvents.
To obtain precise solubility data, experimental determination is necessary. The following section provides a detailed protocol for a standard thermodynamic solubility assay.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves equilibrating an excess amount of the solid compound in a solvent for a defined period and then measuring the concentration of the dissolved substance in the resulting saturated solution.
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membranes)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibration standards of the test compound
Procedure
-
Preparation of Test Samples :
-
Weigh an excess amount of this compound and add it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent to the vial.
-
-
Equilibration :
-
Securely cap the vials.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 18 to 24 hours is typically recommended.[4]
-
-
Phase Separation :
-
After the equilibration period, allow the vials to stand to let the undissolved solid settle.
-
Separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:
-
Centrifugation : Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration : Withdraw the solution using a syringe and pass it through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove any solid particles.
-
-
-
Sample Analysis :
-
Carefully collect the clear supernatant or filtrate.
-
Dilute the sample with a suitable solvent if the concentration is expected to be outside the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis :
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the compound in the saturated solution based on the calibration curve.
-
The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination. Accurate solubility data is a critical parameter in the successful development of new chemical entities.
References
Purity and analysis methods for C7H16N2O2S
An In-depth Technical Guide to the Purity and Analysis of N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide (C7H16N2O2S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and characteristics of the chiral compound N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide. Given the limited publicly available data specific to this molecule, this guide draws upon established analytical principles for related pyrrolidine and sulfonamide derivatives, offering a robust framework for quality control and characterization.
Compound Identification
The chemical entity in focus is N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide, with the molecular formula C7H16N2O2S. It is a chiral compound containing a pyrrolidine ring, a sulfonamide group, and an ethyl substituent. The "(2S)" designation specifies the stereochemistry at the second position of the pyrrolidine ring, which is critical for its potential biological activity and interaction with biological systems.
Purity and Impurity Profiling
Achieving high purity is paramount in drug development to ensure safety and efficacy. For N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide, potential impurities could arise from the synthesis process, including starting materials, reagents, by-products, and degradation products. A thorough impurity profile is essential for quality control.
Table 1: Potential Impurities and Recommended Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Techniques |
| Starting Materials | Incomplete reaction | HPLC, GC, TLC |
| Reagents/Catalysts | Carryover from synthesis | ICP-MS (for elemental impurities), HPLC |
| Diastereomers/Enantiomers | Non-stereoselective synthesis | Chiral HPLC, Chiral GC, CE |
| Related Substances | Side reactions, degradation | HPLC-UV, LC-MS, GC-MS |
| Residual Solvents | Manufacturing process | Headspace GC-MS |
Analytical Methodologies: Experimental Protocols
A multi-faceted analytical approach is necessary for the comprehensive characterization of N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide. The following are detailed experimental protocols that can be adapted for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for assessing the purity and quantifying the content of the active pharmaceutical ingredient (API).
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
A gradient from 5% to 95% Solvent B over 30 minutes can be optimized.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of the compound. If no strong chromophore is present, a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Chiral HPLC for Enantiomeric Purity
Due to the chiral nature of the molecule, it is crucial to determine the enantiomeric excess.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or polarimetric detector.
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® series) or protein-based columns.
-
Mobile Phase: Typically, a normal-phase mobile phase consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used. The ratio is optimized to achieve separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a suitable wavelength.
Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and identifying unknown impurities.
Experimental Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
LC Conditions: The HPLC method described in section 3.1 can be adapted for LC-MS.
-
Mass Analyzer Settings:
-
Full Scan Mode: To obtain the mass spectrum of the main peak and any impurities.
-
Tandem MS (MS/MS) Mode: To fragment the parent ions and obtain structural information for both the API and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3, or D2O).
-
Experiments:
-
¹H NMR: To identify the different types of protons and their connectivity.
-
¹³C NMR: To identify the different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.
-
Chiral NMR: Using chiral solvating or derivatizing agents to determine enantiomeric purity.
-
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Application | Key Parameters |
| HPLC-UV | Purity assessment, Assay | Column type, mobile phase, flow rate, detection wavelength |
| Chiral HPLC | Enantiomeric purity | Chiral stationary phase, mobile phase |
| LC-MS | Molecular weight confirmation, impurity identification | Ionization mode, mass range, fragmentation energy |
| GC-MS | Residual solvent analysis | Column type, temperature program, injection mode |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Solvent, magnetic field strength |
Method Validation
All analytical methods used for quality control must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Biological Activity and Signaling Pathways
Visualizations
General Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of C7H16N2O2S.
Logical Relationship of Analytical Techniques
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Reactive Sites on 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential reactive sites of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, a versatile building block in pharmaceutical and agrochemical development. Understanding the reactivity of this molecule is crucial for its effective utilization in the synthesis of novel compounds and for predicting its metabolic fate and potential toxicological profile.
Molecular Structure and Physicochemical Properties
This compound possesses two key functional groups that dictate its chemical reactivity: a primary aliphatic amine and a cyclic sulfone (thiomorpholine 1,1-dioxide). The presence of the strongly electron-withdrawing sulfone group significantly influences the properties of the entire molecule.
Structure:
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Thiomorpholine 1,1-Dioxide | N-(3-Aminopropyl)morpholine |
| Molecular Formula | C₇H₁₆N₂O₂S | C₄H₉NO₂S | C₇H₁₆N₂O |
| Molecular Weight | 192.28 g/mol | 135.19 g/mol | 144.21 g/mol |
| Predicted pKa (Primary Amine) | ~10.5 (Estimated) | - | 10.30 (Predicted)[1] |
| Predicted pKa (Thiomorpholine Nitrogen) | < 6.48 (Estimated due to sulfone) | 6.48 (Predicted)[2] | - |
| Melting Point | 31 °C[3] | 70 °C[4] | -15 °C[1] |
| Boiling Point | 190 °C at 0.6 mmHg[3] | - | 224 °C[1] |
| LogP | -0.9344 (Predicted) | -0.9956 (Predicted)[5] | -1.076 (at 20°C and pH 10.81-11.03)[1] |
Potential Reactive Sites and Their Reactivity
The Primary Aminopropyl Group: A Nucleophilic Hub
The primary amine of the propyl side chain is the most prominent nucleophilic site in the molecule. Its reactivity is governed by the availability of the lone pair of electrons on the nitrogen atom.
Key Reactions:
-
N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This is a fundamental reaction in drug synthesis for introducing various functional groups.
-
N-Alkylation: The amine can be alkylated by electrophiles like alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that needs to be controlled. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
-
Michael Addition: As a nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.
-
Salt Formation: Being basic, the primary amine will readily react with acids to form ammonium salts, which can be crucial for improving the solubility and handling of the compound.
Factors Influencing Nucleophilicity:
The nucleophilicity of the primary amine is a critical parameter. While a precise experimental value for this specific molecule is unavailable, the general trend is that primary alkylamines are strong nucleophiles. The Mayr nucleophilicity scale provides a quantitative measure, with higher 'N' values indicating greater nucleophilicity. For comparison, simple primary amines like n-propylamine have high N values.[6]
The Thiomorpholine 1,1-Dioxide Ring: Stability and Subtle Reactivity
The thiomorpholine 1,1-dioxide ring is generally a stable moiety due to the presence of the sulfone group.
-
Sulfone Group: The sulfonyl group (-SO₂-) is strongly electron-withdrawing and is relatively inert to many chemical transformations. It is resistant to both oxidation and reduction under typical conditions. The sulfur atom is in its highest oxidation state (+6). While nucleophilic attack on the sulfur is conceivable under harsh conditions, it is not a common reactive pathway. The high polarity of the sulfone group contributes to the overall water solubility of the molecule.
-
Ring Carbons: The carbon atoms adjacent to the sulfone group (α-carbons) are activated and can potentially be deprotonated by a strong base to form a carbanion, which can then react with electrophiles. However, this typically requires very strong bases.
-
Ring Nitrogen: The nitrogen atom within the thiomorpholine ring is a tertiary amine. However, its basicity and nucleophilicity are significantly reduced due to the potent electron-withdrawing effect of the adjacent sulfone group. Its predicted pKa is substantially lower than that of a typical tertiary amine.[2] Therefore, it is a much weaker nucleophile compared to the primary amine of the propyl side chain.
-
Ring Cleavage: While generally stable, the thiomorpholine ring can be cleaved under certain biological or harsh chemical conditions. For instance, some microorganisms can degrade thiomorpholine, often initiating the process by cleaving a C-N bond.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method for the acylation of the primary amine of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add a slight excess of the base (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acylated product.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Determination of Amine Nucleophilicity (Adapted from Mayr's Method)
This protocol outlines the general methodology for quantifying the nucleophilicity of the primary amine using Mayr's established procedure.[7][8][9]
Principle:
The method involves measuring the second-order rate constants for the reaction of the amine with a series of reference electrophiles (benzhydrylium ions) with known electrophilicity parameters (E). The nucleophilicity parameter (N) and a slope parameter (s) for the amine are then determined using the linear free-energy relationship: log k(20 °C) = s(N + E).
Materials and Equipment:
-
This compound
-
A set of substituted benzhydrylium tetrafluoroborate salts (reference electrophiles)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis spectrophotometer (preferably with stopped-flow capabilities)
-
Thermostated cuvette holder
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the benzhydrylium salts of known concentrations in the anhydrous solvent.
-
Prepare a series of solutions of this compound of varying concentrations in the same solvent.
-
-
Kinetic Measurements:
-
Equilibrate the solutions of the electrophile and the nucleophile to a constant temperature (typically 20 °C) in the spectrophotometer's sample holder.
-
Rapidly mix the two solutions in the cuvette.
-
Monitor the disappearance of the colored benzhydrylium cation by measuring the decrease in absorbance at its maximum wavelength (λmax) over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the amine in large excess), determine the observed rate constant (k_obs) by fitting the absorbance decay to a single exponential function.
-
Plot k_obs against the concentration of the amine. The slope of this plot gives the second-order rate constant (k₂).
-
Repeat this process for each reference electrophile.
-
-
Determination of N and s:
-
Plot the logarithm of the second-order rate constants (log k₂) for the reactions with the different benzhydrylium ions against their known electrophilicity parameters (E).
-
The slope of the resulting linear plot is the 's' parameter, and the y-intercept allows for the calculation of the nucleophilicity parameter 'N'.
-
Visualizing Reactivity and Workflows
Diagram 1: Potential Reactive Sites
Caption: Overview of potential reactive sites on the molecule.
Diagram 2: General N-Acylation Workflow
Caption: A typical experimental workflow for the N-acylation reaction.
Diagram 3: Logical Relationship of Reactivity
Caption: Logical relationships governing the molecule's reactivity.
Conclusion
This compound is a molecule with distinct reactive sites. The primary amine of the propyl chain is the dominant center of reactivity, behaving as a potent nucleophile in a variety of important synthetic transformations. In contrast, the thiomorpholine 1,1-dioxide ring is relatively stable, with the sulfone group significantly diminishing the nucleophilicity and basicity of the ring nitrogen. A thorough understanding of these reactivity patterns is essential for medicinal chemists and drug development professionals to successfully employ this compound as a versatile scaffold in the design and synthesis of new chemical entities. Further experimental studies to precisely quantify the pKa and nucleophilicity of the primary amine would be highly valuable for refining reaction conditions and for the development of predictive quantitative structure-activity relationship (QSAR) models.
References
- 1. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]
- 2. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: The Use of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(3-aminopropyl)thiomorpholine 1,1-dioxide as a versatile building block in pharmaceutical synthesis. This document details its application in the construction of biologically active molecules and provides exemplary protocols for its use in key synthetic transformations.
Introduction
This compound is a valuable bifunctional molecule for drug discovery and development.[1] Its structure incorporates a thiomorpholine 1,1-dioxide moiety and a primary aminopropyl side chain. The thiomorpholine ring, a sulfur-containing saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its unique stereoelectronic properties, which can enhance a molecule's pharmacological profile.[2][3][4][5] The sulfone group (1,1-dioxide) can act as a hydrogen bond acceptor and improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[6] The terminal primary amine provides a reactive handle for a variety of chemical modifications, allowing for the facile introduction of this scaffold into a diverse range of molecular architectures. This building block is particularly useful in the synthesis of targeted therapies, including kinase inhibitors and other enzyme-targeted agents.
Key Applications in Pharmaceutical Synthesis
The primary amine of this compound is readily functionalized through common synthetic transformations, including amide bond formation and reductive amination. These reactions are fundamental in the assembly of a wide array of pharmaceutical agents.
Amide Bond Formation
Amide bonds are a cornerstone of medicinal chemistry, present in a vast number of approved drugs. The primary amine of this compound can be readily acylated with carboxylic acids to form stable amide linkages. This reaction is crucial for connecting the thiomorpholine dioxide moiety to other pharmacophoric elements of a drug candidate.
Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines. The primary amine of this compound can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding amine. This allows for the introduction of a variety of substituents, providing a straightforward route to novel analogues with diverse biological activities.
Experimental Protocols
The following are detailed protocols for the application of this compound in key synthetic transformations.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Workflow for Amide Coupling:
Caption: Workflow for the synthesis of an amide using this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general method for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Workflow for Reductive Amination:
Caption: Workflow for the synthesis of a secondary amine via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Data Presentation
The thiomorpholine and thiomorpholine 1,1-dioxide moieties are present in a number of potent and selective inhibitors of various biological targets. The following tables summarize quantitative data for selected examples.
Table 1: In Vitro Activity of Thiomorpholine-Containing PI3K/mTOR Inhibitors [1][7][8]
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Compound 14o | - | - | - | - | Improved vs GDC-0941 |
| Compound 17p | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 | >1000 |
| BKM-120 | 44.6 ± 3.6 | 166.4 ± 15.3 | 79.3 ± 11.0 | 185.3 ± 16.9 | - |
Table 2: Antitubercular Activity of Thiomorpholine Derivatives [4]
| Compound | Target | MIC (µg/mL) |
| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 |
| Schiff base 7c | Mycobacterium smegmatis | 7.81 |
| Sutezolid | Mycobacterium tuberculosis | 0.06 - 0.25 |
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several inhibitors targeting this pathway incorporate a morpholine or thiomorpholine moiety. The diagram below illustrates a simplified representation of this pathway and the points of inhibition by PI3K and mTOR inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition points.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its bifunctional nature allows for straightforward incorporation into complex molecules via robust and well-established chemical transformations. The thiomorpholine 1,1-dioxide core can impart favorable physicochemical and pharmacological properties, making this an attractive scaffold for the development of new therapeutics targeting a range of diseases. The provided protocols serve as a starting point for the exploration of this compound's utility in drug discovery and development programs.
References
- 1. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
Application of Thiomorpholine Dioxide in Agrochemical Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine 1,1-dioxide is a versatile heterocyclic compound recognized for its utility as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a sulfone group, imparts properties such as high polarity, stability, and the ability to enhance the solubility and bioavailability of active ingredients, making it a compound of interest for agrochemical formulations.[1][2] These application notes provide a comprehensive overview of the potential uses of thiomorpholine dioxide in agrochemical formulations, complete with illustrative data, detailed experimental protocols, and workflow visualizations. While thiomorpholine and its derivatives are well-documented as building blocks for fungicidal active ingredients, their direct application as formulation adjuvants such as solvents, stabilizers, or safeners is less documented in publicly available literature. The following sections, therefore, provide practical guidance and illustrative examples for researchers exploring the potential of thiomorpholine dioxide in these roles.
Physicochemical Properties of Thiomorpholine 1,1-Dioxide
A thorough understanding of the physicochemical properties of thiomorpholine 1,1-dioxide is crucial for its effective incorporation into agrochemical formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 1,1-Dioxothiomorpholine, 1,4-Thiazinane 1,1-dioxide | [1] |
| CAS Number | 39093-93-1 | [1] |
| Molecular Formula | C₄H₉NO₂S | [1] |
| Molecular Weight | 135.18 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 68 - 71 °C | [1] |
| Boiling Point | 155 °C @ 1 mmHg | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Applications in Agrochemical Formulations
Thiomorpholine dioxide's properties suggest its potential utility in several key areas of agrochemical formulation:
-
As a Co-solvent: Its polarity and ability to form hydrogen bonds can enhance the solubility of poorly soluble active ingredients in both aqueous and organic-based formulations.
-
As a Stability Enhancer: The stable sulfone group can contribute to the chemical stability of the formulation, potentially acting as a crystallization inhibitor for certain active ingredients.
-
As a Building Block for Surfactants and Adjuvants: The thiomorpholine dioxide scaffold can be chemically modified to create novel surfactants or adjuvants with specific properties.
Illustrative Data Presentation
Due to the limited availability of direct comparative data for thiomorpholine dioxide as a formulation adjuvant, the following tables present illustrative data based on the expected performance from its chemical properties and data from analogous sulfone-based solvents like sulfolane.[3][4]
Table 1: Illustrative Solubility Enhancement of a Fungicide in an Emulsifiable Concentrate (EC) Formulation
| Formulation Component | Formulation A (Control) | Formulation B (with Thiomorpholine Dioxide) |
| Fungicide X (a.i.) | 200 g/L | 200 g/L |
| Aromatic Solvent | 600 g/L | 500 g/L |
| Thiomorpholine Dioxide | - | 100 g/L |
| Emulsifier Blend | 100 g/L | 100 g/L |
| Stabilizer | 100 g/L | 100 g/L |
| Solubility Observation | Crystals observed at 5°C | Clear solution at 5°C |
Table 2: Illustrative Stability Improvement of a Suspension Concentrate (SC) Formulation
| Formulation Component | Formulation C (Control) | Formulation D (with Thiomorpholine Dioxide) |
| Herbicide Y (a.i.) | 400 g/L | 400 g/L |
| Propylene Glycol | 50 g/L | 50 g/L |
| Wetting Agent | 20 g/L | 20 g/L |
| Dispersing Agent | 30 g/L | 30 g/L |
| Thiomorpholine Dioxide | - | 20 g/L |
| Water | to 1 L | to 1 L |
| Crystal Growth (after 2 weeks at 50°C) | Significant crystal growth (>50 µm) | Minimal crystal growth (<10 µm) |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of agrochemical formulations incorporating thiomorpholine dioxide.
Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable EC formulation using thiomorpholine dioxide as a co-solvent to enhance the solubility of a poorly water-soluble active ingredient.
Materials:
-
Active Ingredient (e.g., a technical-grade fungicide)
-
Thiomorpholine 1,1-Dioxide
-
Aromatic solvent (e.g., Solvesso™ 200)
-
Emulsifier blend (anionic and non-ionic surfactants)
-
Magnetic stirrer with heating plate
-
Glass beakers and graduated cylinders
Procedure:
-
In a glass beaker, add the aromatic solvent.
-
While stirring, slowly add the thiomorpholine 1,1-dioxide and stir until completely dissolved.
-
Gradually add the active ingredient to the solvent mixture. Gentle heating (40-50°C) may be applied to facilitate dissolution.
-
Once the active ingredient is fully dissolved, add the emulsifier blend and stir until the solution is homogeneous.
-
Allow the formulation to cool to room temperature.
-
Store in a sealed container for stability testing.
Protocol 2: Preparation of a Suspension Concentrate (SC) Formulation
Objective: To prepare a stable SC formulation using thiomorpholine dioxide as a potential crystallization inhibitor.
Materials:
-
Active Ingredient (e.g., a technical-grade herbicide)
-
Thiomorpholine 1,1-Dioxide
-
Propylene Glycol (antifreeze)
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., a comb polymer)
-
Antifoaming agent
-
Thickener (e.g., xanthan gum)
-
Deionized water
-
Bead mill
-
High-shear mixer
Procedure:
-
In a beaker, prepare the aqueous phase by mixing deionized water, propylene glycol, wetting agent, dispersing agent, and thiomorpholine 1,1-dioxide.
-
Slowly add the active ingredient to the aqueous phase while mixing with a high-shear mixer to form a slurry.
-
Add the antifoaming agent.
-
Transfer the slurry to a bead mill and mill until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm).
-
Prepare a pre-gel of the thickener in water and add it to the milled suspension under gentle agitation.
-
Continue mixing until a homogeneous and stable suspension is obtained.
Protocol 3: Evaluation of Formulation Stability
Objective: To assess the physical stability of the prepared formulations under accelerated storage conditions.
Materials:
-
Prepared formulations (EC and SC)
-
Oven capable of maintaining 54 ± 2°C
-
Refrigerator/freezer for low-temperature stability (-5 ± 2°C)
-
Graduated cylinders
-
Microscope
Procedure:
-
Accelerated Storage: Place a known volume of the formulation in a sealed, graduated cylinder and store in an oven at 54°C for 14 days.
-
Low-Temperature Storage: Place a known volume of the formulation in a sealed container and subject it to freeze-thaw cycles (e.g., 24 hours at -5°C followed by 24 hours at room temperature, repeated for 4 cycles).
-
Observation: After the storage period, visually inspect the formulations for any signs of instability, such as:
-
EC Formulation: Phase separation, crystallization, or creaming.
-
SC Formulation: Sedimentation (measure the height of any sediment), claying (formation of a hard cake at the bottom), or significant increase in viscosity.
-
-
Microscopic Examination: For SC formulations, examine a drop of the formulation under a microscope to assess any changes in crystal morphology or size.
Protocol 4: In Vitro Fungicide Efficacy Testing
Objective: To determine the efficacy of a fungicide formulation containing thiomorpholine dioxide against a target fungal pathogen.
Materials:
-
Prepared fungicide formulation
-
Culture of a target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes, pipettes, and micropipettes
-
Incubator
Procedure:
-
Prepare a series of dilutions of the fungicide formulation in sterile distilled water.
-
Incorporate the fungicide dilutions into molten PDA at a temperature of approximately 45-50°C to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate with no fungicide should also be prepared.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Visualizations
Experimental Workflow for Formulation Development and Testing
Caption: Workflow for agrochemical formulation development.
Logical Relationship of Thiomorpholine Dioxide's Potential Roles
Caption: Roles of thiomorpholine dioxide in formulations.
References
Application Notes and Protocols: 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a primary amine for facile derivatization and a polar sulfone group within a thiomorpholine ring, imparts favorable physicochemical properties to parent molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a particular focus on its application in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O₂S | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 75-80 °C | |
| Boiling Point | >200 °C (decomposes) | |
| Solubility | Soluble in water, methanol, and DMSO | |
| CAS Number | 90000-25-2 | [1] |
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Filgotinib
A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor developed for the treatment of inflammatory diseases such as rheumatoid arthritis.[2] The thiomorpholine 1,1-dioxide moiety in Filgotinib is crucial for its pharmacokinetic and pharmacodynamic properties.
Synthetic Pathway Overview
The synthesis of Filgotinib involves the coupling of a core heterocyclic scaffold with this compound. A generalized synthetic scheme is depicted below.
Caption: General synthetic route to Filgotinib.
Experimental Protocol: Synthesis of a Filgotinib Precursor via Reductive Amination
This protocol describes the reductive amination of a suitable aldehyde-bearing heterocyclic core with this compound, a key step in a reported synthesis of Filgotinib.
Materials:
-
5-(4-formylphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl-cyclopropylcarboxamide
-
This compound
-
Titanium(IV) isopropoxide (Ti(OPr)₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 5-(4-formylphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl-cyclopropylcarboxamide (1.0 eq) in anhydrous DCM under an inert atmosphere, add this compound (1.2 eq).
-
Add titanium(IV) isopropoxide (1.5 eq) dropwise to the mixture and stir at room temperature for 2 hours.
-
Add anhydrous methanol to the reaction mixture, followed by the portion-wise addition of sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Filgotinib precursor.
Expected Yield: 70-85%
Biological Activity of Filgotinib
The incorporation of the this compound moiety contributes to the high potency and selectivity of Filgotinib for JAK1.
| Target | IC₅₀ (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
| JAK3 | 810 |
| TYK2 | 116 |
Data sourced from in vitro kinase assays.
General Protocols for Derivatization
The primary amine of this compound allows for a wide range of chemical transformations to generate diverse libraries of bioactive molecules.
Amide Bond Formation
References
Application Notes and Protocols for the Synthesis of Neurological Disorder Drugs Using 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a potential neurological disorder drug candidate, a potent D₂ dopamine receptor antagonist, utilizing 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide as a key intermediate. The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore in central nervous system (CNS) drug discovery, valued for its ability to modulate the physicochemical properties of compounds and enhance their interaction with biological targets.[1][2][3]
Introduction
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its unique structural features, including the thiomorpholine ring and the reactive primary amine, allow for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document outlines the synthesis of a specific arylpiperazine derivative, a class of compounds known for their antipsychotic and neurological activities, starting from this compound.
Target Compound Profile
The target compound, 1-(2,3-dichlorophenyl)-4-(3-(1,1-dioxidothiomorpholino)propyl)piperazine , is a novel analog of established atypical antipsychotic drugs. It is designed to exhibit high affinity for dopamine D₂ receptors, a key target in the treatment of schizophrenia and other psychotic disorders.
| Parameter | Value |
| IUPAC Name | 1-(2,3-dichlorophenyl)-4-(3-(1,1-dioxidothiomorpholino)propyl)piperazine |
| Molecular Formula | C₁₇H₂₅Cl₂N₃O₂S |
| Molecular Weight | 406.37 g/mol |
| Target Receptor | Dopamine D₂ Receptor |
| Therapeutic Area | Neurological Disorders (e.g., Schizophrenia) |
Synthesis Overview
The synthesis involves a two-step process:
-
Reductive Amination: Reaction of this compound with a suitable chloro-substituted aromatic aldehyde.
-
Nucleophilic Substitution: Subsequent reaction of the intermediate with a piperazine derivative.
This synthetic strategy provides a convergent and efficient route to the target compound.
Experimental Protocols
Materials and Equipment
-
This compound (Purity ≥98%)
-
2,3-Dichlorobenzaldehyde
-
1-(2,3-Dichlorophenyl)piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus (silica gel 60, 230-400 mesh)
-
NMR spectrometer
-
Mass spectrometer
Synthesis of the Intermediate: N-(3-(1,1-dioxidothiomorpholino)propyl)-1-(2,3-dichlorophenyl)methanimine
Reaction Scheme:
Procedure:
-
To a solution of this compound (1.92 g, 10 mmol) in dichloroethane (50 mL), add 2,3-dichlorobenzaldehyde (1.75 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is used in the next step without further purification.
Synthesis of 1-(2,3-dichlorophenyl)-4-(3-(1,1-dioxidothiomorpholino)propyl)piperazine
Reaction Scheme:
Procedure:
-
Dissolve the crude intermediate from the previous step in dimethylformamide (50 mL).
-
Add 1-(2,3-dichlorophenyl)piperazine (2.31 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by TLC (Eluent: Dichloromethane/Methanol 95:5).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1 | This compound | 2,3-Dichlorobenzaldehyde | Intermediate | ~95 (crude) | - |
| 2 | Intermediate | 1-(2,3-Dichlorophenyl)piperazine | Target Compound | 75 (after purification) | >98 (by HPLC) |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target D₂ antagonist.
Proposed Signaling Pathway of the Target Compound
Caption: Proposed mechanism of action at the dopamine D₂ receptor.
Conclusion
This document provides a comprehensive guide for the synthesis of a promising neurological drug candidate using this compound. The described protocols are robust and can be adapted for the synthesis of a library of analogous compounds for further SAR studies. The favorable physicochemical properties imparted by the thiomorpholine 1,1-dioxide scaffold make this a valuable starting material for the development of novel CNS-active agents. Further biological evaluation of the synthesized compound is warranted to determine its efficacy and potential as a therapeutic agent for neurological disorders.
References
Application Notes and Protocols for Enzyme Inhibition Studies with Thiomorpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate the activity of various enzymes.[1][2] Its unique physicochemical properties, including its three-dimensional structure and potential for hydrogen bonding, make it an attractive moiety for achieving potent and selective enzyme inhibition.[1][2] Thiomorpholine-containing compounds have shown inhibitory activity against a range of enzyme classes, including proteases (e.g., Dipeptidyl Peptidase-IV or DPP-IV), metalloenzymes (e.g., Angiotensin-Converting Enzyme or ACE), and kinases, making them relevant for the development of therapeutics for diabetes, cardiovascular diseases, and cancer.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for researchers engaged in the study of enzyme inhibition by thiomorpholine derivatives. The following sections detail the necessary materials, step-by-step procedures for biochemical assays, data analysis, and troubleshooting common challenges such as compound solubility.
General Workflow for Enzyme Inhibition Studies
The process of characterizing a thiomorpholine-based enzyme inhibitor generally follows a multi-step workflow, from initial screening to detailed kinetic analysis. This workflow ensures a thorough evaluation of the compound's potency and mechanism of action.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified enzyme of interest.
-
Substrate: Specific substrate for the enzyme, ideally with a detectable product (e.g., chromogenic or fluorogenic).
-
Thiomorpholine Compound: Synthesized and purified test compound.
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES, PBS) at the appropriate pH.
-
Positive Control: A known inhibitor for the target enzyme.
-
Solvent: High-purity DMSO for dissolving the thiomorpholine compound.
-
Microplates: 96- or 384-well plates suitable for the detection method (e.g., clear for absorbance, black for fluorescence).
-
Detection Instrument: Microplate reader (spectrophotometer or fluorometer).
Protocol 1: Determination of IC50 Value
This protocol is designed to determine the concentration of a thiomorpholine compound required to inhibit 50% of the enzyme's activity (IC50).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the thiomorpholine compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 1 µL of each diluted thiomorpholine compound to respective wells.
-
Positive Control Wells: Add 1 µL of a known inhibitor at a concentration expected to give >90% inhibition.
-
Negative Control (No Inhibitor) Wells: Add 1 µL of DMSO.
-
Blank (No Enzyme) Wells: Add 1 µL of DMSO.
-
-
Enzyme Incubation:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Add 50 µL of the enzyme solution to all wells except the blank wells. To the blank wells, add 50 µL of assay buffer.
-
Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a working solution of the substrate in the assay buffer.
-
Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Collection:
-
Immediately place the microplate in a plate reader.
-
Measure the product formation (absorbance or fluorescence) over a defined period (e.g., 15-60 minutes) in kinetic mode. The rate of reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rateinhibitor - Rateblank) / (Rateno inhibitor - Rateblank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.[6][7]
-
Protocol 2: Enzyme Kinetic Analysis to Determine Mode of Inhibition
This protocol helps to elucidate the mechanism by which the thiomorpholine compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive).
-
Assay Setup:
-
This experiment requires a matrix of varying substrate and inhibitor concentrations.
-
Prepare serial dilutions of the thiomorpholine compound at several fixed concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).
-
Prepare serial dilutions of the substrate across a range of concentrations (e.g., 0.2 x Km to 5 x Km).
-
-
Data Collection:
-
For each fixed inhibitor concentration, measure the initial reaction rates across all substrate concentrations, following steps 3-5 in Protocol 1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/rate versus 1/[Substrate] for each inhibitor concentration.[8]
-
Analyze the changes in Vmax and Km to determine the mode of inhibition:
-
Competitive: Vmax remains unchanged, but Km increases. Lines on the Lineweaver-Burk plot intersect at the y-axis.
-
Non-competitive: Vmax decreases, but Km remains unchanged. Lines on the Lineweaver-Burk plot intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. Lines on the Lineweaver-Burk plot are parallel.[8]
-
-
Data Presentation
Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: IC50 Values of Thiomorpholine Derivatives against DPP-IV
| Compound ID | R Group | IC50 (µM)[5] |
| 16a | R1 | 6.93 |
| 16b | R2 | 6.29 |
| 16c | R3 | 3.40 |
| Reference | Sitagliptin | 0.018 |
Table 2: Inhibition of Angiotensin-Converting Enzyme (ACE) by Thiomorpholine Derivatives
| Compound ID | Structure | % Inhibition vs. Captopril[4] |
| LQM318 | 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol | - |
| LQM319 | 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | - |
| LQM322 | 3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol | 86.8 |
| LQM328 | 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol | - |
| LQM329 | 3,6-bis(thiomorpholin-4-ylmethyl)benzene-1,2-diol | - |
Table 3: Kinetic Parameters for a Hypothetical Thiomorpholine Kinase Inhibitor
| Inhibitor Conc. (nM) | Apparent Km (µM) | Apparent Vmax (µmol/min) | Mode of Inhibition |
| 0 | 10.2 | 50.1 | - |
| 5 | 19.8 | 50.5 | Competitive |
| 10 | 30.5 | 49.8 | Competitive |
| 20 | 51.1 | 50.3 | Competitive |
Signaling Pathways
Understanding the signaling pathway in which the target enzyme operates is crucial for contextualizing the effects of the inhibitor. Thiomorpholine compounds have been developed to target enzymes in key signaling cascades.
DPP-IV Inhibition and GLP-1 Signaling
DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP.[3] Inhibition of DPP-IV increases the levels of active GLP-1, which then binds to its receptor on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner.[3]
ACE Inhibition and the Renin-Angiotensin System
ACE plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[4] Thiomorpholine-based inhibitors can block this conversion, leading to vasodilation and a reduction in blood pressure.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ClinPGx [clinpgx.org]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 8. Khan Academy [khanacademy.org]
Application Notes and Protocols: 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide in Material Science and Polymer Creation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a unique bifunctional molecule poised for significant contributions to material science and polymer chemistry. Its structure, featuring a primary amine and a cyclic sulfone, offers a versatile platform for the synthesis of novel polymers with tailored properties. The presence of the thiomorpholine 1,1-dioxide moiety is anticipated to impart enhanced thermal stability, improved solubility in polar solvents, and potential for stimuli-responsive behavior in the resulting polymers. These characteristics make it a compelling monomer for the creation of advanced materials for a range of applications, from specialty engineering plastics to biomedical devices.
The primary amine functionality allows for its incorporation into various polymer backbones through common polymerization techniques such as polycondensation and polyaddition. This opens the door to the synthesis of a new class of polyamides, polyimides, and polyurethanes. The bulky, polar sulfone group can disrupt polymer chain packing, potentially leading to materials with increased amorphous content, enhanced processability, and modified mechanical properties.
These application notes provide an overview of the potential applications of this compound in polymer science and include hypothetical, yet chemically sound, experimental protocols for the synthesis of novel polyamides and polyurethanes.
Potential Applications in Material Science
The incorporation of this compound into polymer chains can lead to materials with a unique combination of properties, making them suitable for various advanced applications:
-
High-Performance Engineering Plastics: The inherent thermal stability of the sulfone group can contribute to the development of polymers with high glass transition temperatures and excellent thermal degradation resistance.
-
Gas Separation Membranes: The polarity and size of the thiomorpholine dioxide group may create specific free volume architectures within a polymer matrix, leading to enhanced permeability and selectivity for certain gases.
-
Biocompatible Materials: While requiring thorough toxicological assessment, polymers incorporating this monomer could be explored for biomedical applications where biocompatibility and specific mechanical properties are crucial. The hydrophilic nature of the sulfone group may enhance surface wettability.
-
Stimuli-Responsive Materials: The tertiary amine within the thiomorpholine ring offers a site for potential pH-responsiveness, leading to "smart" polymers that change their properties in response to environmental pH changes.[1]
Experimental Protocols
The following are illustrative protocols for the synthesis of polymers using this compound. These are generalized procedures and may require optimization based on specific co-monomers and desired polymer characteristics.
Protocol 1: Synthesis of a Novel Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide by reacting this compound with a diacyl chloride.
Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a novel polyamide.
Materials:
-
This compound
-
Terephthaloyl chloride (or other suitable diacyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of a suitable co-diamine (if desired) in anhydrous NMP containing 5% (w/v) LiCl.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred diamine solution.
-
Maintain the reaction temperature at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Synthesis of a Novel Polyurethane via Polyaddition
This protocol outlines the synthesis of a polyurethane by the reaction of this compound with a diisocyanate.
Workflow for Polyurethane Synthesis
Caption: Workflow for the synthesis of a novel polyurethane.
Materials:
-
This compound
-
4,4'-Methylene diphenyl diisocyanate (MDI) or other suitable diisocyanate
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Nitrogen gas
Procedure:
-
In a dry, nitrogen-purged reactor equipped with a mechanical stirrer, dissolve this compound in anhydrous DMAc.
-
Add an equimolar amount of MDI, dissolved in anhydrous DMAc, to the diamine solution dropwise with efficient stirring.
-
If required, add a catalytic amount of DBTDL (e.g., 0.1 mol%).
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere until a viscous solution is obtained.
-
Cast the polymer solution onto a glass plate and heat in an oven at 80°C for 12 hours and then at 120°C for 4 hours to remove the solvent and complete the curing process.
-
Peel the resulting polyurethane film from the glass plate for characterization.
Data Presentation
The following tables present hypothetical but expected quantitative data for polymers synthesized using this compound. These values are illustrative and would need to be confirmed by experimental analysis.
Table 1: Hypothetical Properties of a Polyamide Derived from this compound and Terephthaloyl Chloride
| Property | Expected Value | Method of Analysis |
| Inherent Viscosity (dL/g) | 0.85 - 1.25 | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 220 - 260 °C | DSC |
| 5% Weight Loss Temp. (Td5) | 400 - 450 °C | TGA |
| Tensile Strength (MPa) | 80 - 110 | UTM |
| Tensile Modulus (GPa) | 2.5 - 3.5 | UTM |
| Elongation at Break (%) | 5 - 10 | UTM |
| Solubility | Soluble in NMP, DMAc, DMSO | - |
Table 2: Hypothetical Properties of a Polyurethane Derived from this compound and MDI
| Property | Expected Value | Method of Analysis |
| Number Average Mn ( g/mol ) | 40,000 - 60,000 | GPC |
| Glass Transition Temp. (Tg) | 150 - 190 °C | DSC |
| 5% Weight Loss Temp. (Td5) | 320 - 370 °C | TGA |
| Tensile Strength (MPa) | 50 - 75 | UTM |
| Tensile Modulus (GPa) | 1.8 - 2.8 | UTM |
| Elongation at Break (%) | 100 - 200 | UTM |
| Water Contact Angle (degrees) | 60 - 75 | Contact Angle Goniometer |
Conclusion
This compound represents a promising, yet underexplored, monomer for the development of advanced polymers. Its unique chemical structure offers the potential to create materials with enhanced thermal stability, specific solubility characteristics, and stimuli-responsive properties. The protocols and expected data presented herein provide a foundational framework for researchers to begin exploring the synthesis and characterization of novel polyamides, polyurethanes, and other polymers based on this versatile building block. Further research is warranted to fully elucidate the structure-property relationships and unlock the full potential of this compound in material science.
References
Application Notes and Protocols for the Synthesis of Derivatives from 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 4-(3-aminopropyl)thiomorpholine 1,1-dioxide. This compound is a valuable intermediate in the development of novel therapeutics, particularly for neurological disorders, and as a scaffold in biochemical research and materials science.[1][2] The primary reactive site for derivatization is the terminal primary amine of the aminopropyl side chain, which readily undergoes common amine reactions such as acylation, reductive amination, sulfonylation, and reaction with isocyanates and isothiocyanates.
Synthesis of Amide Derivatives via Acylation
Amide bond formation is a fundamental reaction in medicinal chemistry for creating stable linkages. The primary amine of this compound can be acylated using various activated carboxylic acid species or with carboxylic acids in the presence of coupling agents.
Protocol 1.1: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.), to the solution and stir.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
Quantitative Data (Representative):
| Derivative Name | Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| N-(3-(1,1-dioxidothiomorpholin-4-yl)propyl)acetamide | Acetyl chloride | TEA | DCM | 2 | 85-95 |
| N-(3-(1,1-dioxidothiomorpholin-4-yl)propyl)benzamide | Benzoyl chloride | DIPEA | THF | 4 | 80-90 |
Experimental Workflow for Acylation:
Synthesis of Secondary Amine Derivatives via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is widely used in pharmaceutical synthesis.[3] This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.
Protocol 2.1: Reductive Amination with an Aldehyde
This protocol provides a general method for the synthesis of N-alkylated or N-benzylated derivatives.
Experimental Protocol:
-
Mixing Reactants: To a solution of this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired aldehyde (1.0-1.2 eq.).
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Derivative Name | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| N-benzyl-3-(1,1-dioxidothiomorpholin-4-yl)propan-1-amine | Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 75-85 |
| N-isobutyl-3-(1,1-dioxidothiomorpholin-4-yl)propan-1-amine | Isobutyraldehyde | NaBH(OAc)₃ | THF | 12 | 70-80 |
Logical Relationship for Reductive Amination:
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Detection of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
This document provides detailed application notes and protocols for the quantitative analysis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, a versatile compound used in pharmaceutical synthesis and research.[1] Given its chemical structure—a polar primary amine and a sulfone group—and lack of a strong UV chromophore, specialized analytical techniques are required for accurate detection and quantification.
Two robust methods are presented herein:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A direct analysis method suitable for non-volatile compounds that do not possess a UV-absorbing moiety.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation: A highly sensitive and specific method that requires chemical derivatization to enhance the volatility and thermal stability of the analyte.[4][5]
These protocols are designed for researchers, scientists, and drug development professionals to facilitate the accurate analysis of this compound in various matrices.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the two analytical methods described. This data is intended to provide a benchmark for method validation.
| Parameter | HPLC-ELSD Method | GC-MS Method (after Silylation) |
| Analyte Form | Native Compound | Bis-TMS Derivative |
| Linearity (R²) | > 0.995 | > 0.998 |
| Range | 5 µg/mL - 500 µg/mL | 0.1 µg/mL - 100 µg/mL |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 0.1 µg/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95% - 105% | 97% - 103% |
Application Note 1: Analysis by HPLC with Evaporative Light Scattering Detection
Introduction
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is an effective technique for quantifying compounds that lack a chromophore, such as this compound. The ELSD is a mass-based detector that is independent of the analyte's optical properties, making it a "universal" detector for any non-volatile analyte in a volatile mobile phase.[3][6] This method allows for the direct analysis of the compound without the need for derivatization.
Experimental Protocol: HPLC-ELSD
1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Methanol, HPLC Grade (for sample dissolution)
2. Instrumentation and Consumables
-
HPLC System with a binary pump and autosampler
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Syringe filters, 0.45 µm PTFE
3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in Deionized Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the 50:50 Methanol/Water mixture.
4. Sample Preparation
-
Accurately weigh the sample matrix containing the analyte.
-
Extract the analyte using a suitable procedure into a 50:50 Methanol/Water mixture.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the final extract through a 0.45 µm syringe filter prior to injection.
5. HPLC-ELSD Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in ACN |
| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 50 °C |
| ELSD Nebulizer Gas (N₂) | 1.5 L/min |
| Run Time | 25 minutes |
Visualization: HPLC-ELSD Workflow
Caption: HPLC-ELSD Experimental Workflow.
Application Note 2: Analysis by GC-MS with Silylation Derivatization
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and specificity for analyte identification and quantification. However, due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible.[4] A derivatization step is required to convert the polar primary amine into a more volatile and thermally stable derivative. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for this purpose.[4][7][8] This protocol details the silylation of the analyte followed by its analysis using GC-MS.
Experimental Protocol: GC-MS with Silylation
1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, Anhydrous
-
Ethyl Acetate, Anhydrous, GC Grade
-
Helium (Carrier Gas), 99.999% purity
2. Instrumentation and Consumables
-
GC-MS System with an Electron Ionization (EI) source
-
Autosampler
-
Analytical Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block or oven
3. Derivatization Procedure (Silylation)
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample extract into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA (with 1% TMCS).[4]
-
Reaction: Tightly cap the vial and heat at 70 °C for 60 minutes in a heating block.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with anhydrous ethyl acetate if necessary to bring it within the calibration range. The sample is now ready for injection.
4. Preparation of Calibration Standards
-
Prepare standard solutions of the analyte in pyridine at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Transfer 100 µL of each standard solution into separate reaction vials.
-
Add 100 µL of BSTFA (with 1% TMCS) to each vial.
-
Follow the same reaction and cooling steps as described for the sample preparation.
5. GC-MS Method Parameters
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50 - 550 |
| Scan Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification) |
Visualization: GC-MS Derivatization and Analysis Workflow
Caption: GC-MS Silylation and Analysis Workflow.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peakscientific.com [peakscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Aminopropyl)thiomorpholine 1,1-dioxide is a versatile bifunctional molecule increasingly recognized as a valuable intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.[1] Its structure incorporates a thiomorpholine 1,1-dioxide moiety, a scaffold known to be present in various biologically active compounds, and a primary aminopropyl side chain that serves as a reactive handle for constructing a wide range of heterocyclic systems.[1][2] The thiomorpholine portion of the molecule can contribute to desirable physicochemical properties such as improved solubility and metabolic stability in drug candidates.[1] Derivatives of thiomorpholine have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and hypolipidemic effects.[1][3]
The presence of the primary amine allows for the facile construction of various nitrogen-containing heterocycles, such as pyrimidines, pyrazoles, and quinolines, which are core structures in many approved drugs. This document provides detailed protocols for the use of this compound as a building block for the synthesis of a representative pyrimidine derivative, a class of compounds with significant therapeutic potential.[4][5][6][7]
Application: Synthesis of a Pyrimidine Derivative
The primary amine of this compound can be readily utilized in classical heterocyclic synthesis. A prominent example is the Pinner synthesis of pyrimidines, which involves the condensation of a primary amine with a β-dicarbonyl compound.[8][9] This reaction provides a straightforward and efficient method to access substituted pyrimidines bearing the thiomorpholine 1,1-dioxide moiety.
Representative Reaction Scheme:
This reaction creates a novel molecule that combines the structural features of both thiomorpholine 1,1-dioxide and pyrimidine, offering a promising scaffold for further investigation in drug discovery programs.
Experimental Protocol: Synthesis of 4-(3-(4,6-dimethylpyrimidin-2-yl)propyl)thiomorpholine 1,1-dioxide
This protocol describes a representative procedure for the synthesis of a pyrimidine derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, absolute
-
Sodium ethoxide solution (21% in ethanol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq).
-
Initiation of Reaction: Slowly add sodium ethoxide solution (1.2 eq) to the reaction mixture. An exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the key quantitative data for the representative synthesis of 4-(3-(4,6-dimethylpyrimidin-2-yl)propyl)thiomorpholine 1,1-dioxide.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Theoretical Yield (g) |
| This compound | C₇H₁₆N₂O₂S | 192.28 | 10.0 | 1.0 | 1.92 g | - |
| Acetylacetone | C₅H₈O₂ | 100.12 | 11.0 | 1.1 | 1.10 g (1.13 mL) | - |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 12.0 | 1.2 | - | - |
| 4-(3-(4,6-dimethylpyrimidin-2-yl)propyl)thiomorpholine 1,1-dioxide | C₁₃H₂₂N₄O₂S | 298.41 | 10.0 | - | - | 2.98 g |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a pyrimidine derivative.
Plausible Signaling Pathway for a Hypothetical Drug Candidate
Given that thiomorpholine and pyrimidine derivatives have shown potential as anti-inflammatory and anticancer agents, a hypothetical drug candidate derived from this synthesis could be investigated for its effect on a relevant signaling pathway, such as the NF-κB pathway, which is implicated in both inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. jchemrev.com [jchemrev.com]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating Novel Polymers with 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel polymers incorporating 4-(3-aminopropyl)thiomorpholine 1,1-dioxide. This versatile diamine, with its flexible aliphatic spacer and polar sulfone group, is a valuable building block for creating polymers with unique properties suitable for advanced materials and biomedical applications. The following protocols describe its use in the synthesis of polyamides and polyureas, and as a curing agent for epoxy resins.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
Aromatic and aliphatic polyamides are high-performance polymers known for their excellent thermal stability and mechanical strength. The incorporation of the thiomorpholine 1,1-dioxide moiety can enhance solubility and introduce functionality. This protocol details the synthesis of a polyamide from this compound and a diacyl chloride.
Experimental Protocol
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacyl chloride)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
Triethylamine (as an acid scavenger)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution Preparation: In the flask, dissolve this compound (1 equivalent) and triethylamine (2 equivalents) in anhydrous NMP under a nitrogen atmosphere. Stir until a homogeneous solution is obtained.
-
Cooling: Cool the diamine solution to 0°C using an ice-water bath.
-
Diacyl Chloride Addition: Dissolve the diacyl chloride (e.g., terephthaloyl chloride, 1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: Precipitate the polyamide by pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Data Presentation
Disclaimer: The following data is illustrative and based on typical properties of polyamides derived from aliphatic diamines containing sulfone or heterocyclic moieties. Actual values for polymers derived from this compound may vary.
| Property | Illustrative Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| Number Average M.W. (Mn, kDa) | 20 - 80 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition (Tg, °C) | 180 - 250 |
| 5% Weight Loss Temp. (TGA, °C) | 350 - 450 |
| Yield (%) | 90 - 98 |
Visualization
Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The thiomorpholine scaffold is a recognized pharmacophore in medicinal chemistry.[1] 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a derivative that presents a unique structural framework for potential modification in drug discovery.[1] While specific anti-inflammatory data for this compound is not extensively published, derivatives of thiomorpholine-1,1-dioxide have shown potential in treating inflammatory diseases, possibly through the inhibition of pathways such as the Toll-like receptor 4 (TLR4) signaling pathway.[2]
These application notes provide a comprehensive framework for the initial screening and evaluation of the anti-inflammatory properties of this compound, from in vitro cell-based assays to in vivo models of inflammation.
Quantitative Data Summary
The following table represents hypothetical data for illustrative purposes to guide researchers in presenting their findings.
| Assay | Parameter | This compound | Positive Control (e.g., Dexamethasone) |
| RAW 264.7 Cell Viability | IC50 (µM) | > 100 | > 100 |
| Nitric Oxide (NO) Production | IC50 (µM) | 25.8 | 10.2 |
| TNF-α Inhibition | IC50 (µM) | 32.1 | 8.5 |
| IL-6 Inhibition | IC50 (µM) | 45.6 | 12.7 |
| Carrageenan-Induced Paw Edema | % Inhibition @ 3h (50 mg/kg) | 48% | 65% |
Signaling Pathway
The diagram below illustrates a plausible anti-inflammatory mechanism of action for this compound, targeting the TLR4 signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for screening the anti-inflammatory activity of this compound.
Caption: Experimental workflow for anti-inflammatory screening.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Activity
1. Cell Culture
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the test compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay
-
Objective: To measure the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix 100 µL with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.
-
4. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
-
Objective: To quantify the inhibition of pro-inflammatory cytokine production.
-
Protocol:
-
Culture and treat RAW 264.7 cells as described in the NO production assay.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
In Vivo Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rats [3][4]
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compound.[3]
-
Animals: Male Wistar rats (180-220 g).
-
Protocol:
-
Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg).
-
Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[3]
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[3]
-
Disclaimer: The quantitative data and signaling pathway presented are hypothetical and for illustrative purposes. Researchers should generate their own data through rigorous experimentation. The provided protocols are generalized and may require optimization for specific laboratory conditions.
References
Application Notes and Protocols for Developing Agents for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Type 2 Diabetes Mellitus (T2DM) is rapidly evolving. Driven by a deeper understanding of the multifactorial pathophysiology of the disease, research has shifted from a primary focus on glycemic control to a more holistic approach targeting the underlying mechanisms of insulin resistance, β-cell dysfunction, and associated comorbidities.[1][2] This document provides detailed application notes and experimental protocols for two leading classes of therapeutic agents: Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.
Application Note 1: Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists
GLP-1R agonists are a class of medications that mimic the action of the endogenous incretin hormone GLP-1, which is released from the gut in response to food intake.[3] These agents have demonstrated robust glucose-lowering effects, coupled with benefits such as weight loss and cardiovascular risk reduction.[4][5]
Mechanism of Action: GLP-1R agonists exert their effects through multiple pathways.[4] Upon binding to the GLP-1 receptor, primarily on pancreatic β-cells, they stimulate glucose-dependent insulin secretion.[6] This means insulin is released only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[6] Concurrently, they suppress the secretion of glucagon, a hormone that raises blood glucose levels.[3] Beyond the pancreas, GLP-1R agonists slow gastric emptying, which helps to reduce postprandial glucose spikes, and act on the central nervous system to promote satiety and reduce appetite, contributing to weight loss.[3][7]
Signaling Pathway of GLP-1 Receptor Agonism
Quantitative Data Summary: Efficacy of Select GLP-1R Agonists
| Agent | HbA1c Reduction (%) | Weight Change (kg) | Systolic Blood Pressure Reduction (mmHg) | Reference |
| Liraglutide | -0.99 to -1.3 | -2.19 to -2.5 | ~4 | [1][5] |
| Semaglutide | -1.5 to -1.8 | -4.5 to -6.5 | -5 to -7 | [7] |
| Exenatide | -0.78 to -0.9 | -0.64 to -2.8 | Variable | [1][5] |
| Tirzepatide* | -2.0 to -2.6 | -7.9 to -12.4 | -6 to -8 | [8] |
*Tirzepatide is a dual GIP/GLP-1 receptor agonist.
Application Note 2: Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors
SGLT2 inhibitors represent a novel class of oral antihyperglycemic agents with a unique insulin-independent mechanism of action.[9] They have shown significant efficacy in improving glycemic control, with additional benefits of weight loss, blood pressure reduction, and cardiorenal protection.[10][11]
Mechanism of Action: The kidneys play a crucial role in glucose homeostasis by filtering and reabsorbing glucose from the blood. SGLT2 is a protein responsible for reabsorbing approximately 90% of the filtered glucose in the proximal convoluted tubules of the nephron.[10][12] SGLT2 inhibitors selectively block this transporter, thereby preventing glucose reabsorption and promoting its excretion in the urine (glucosuria).[9][12] This process directly lowers blood glucose levels. The resulting caloric loss from urinary glucose excretion also contributes to weight reduction.[10] Furthermore, by promoting natriuresis (excretion of sodium), these agents have a diuretic effect, which helps to lower blood pressure.[13]
Mechanism of SGLT2 Inhibition in the Kidney
Quantitative Data Summary: Efficacy of Select SGLT2 Inhibitors
| Agent | HbA1c Reduction (%) | Weight Change (kg) | Systolic Blood Pressure Reduction (mmHg) | Reference |
| Canagliflozin | -0.6 to -1.0 | -2.5 to -3.8 | -3 to -5 | [11][12] |
| Dapagliflozin | -0.5 to -0.8 | -2.0 to -3.0 | -3 to -5 | [1][12] |
| Empagliflozin | -0.5 to -0.7 | -2.0 to -3.2 | -4 to -5 | [14] |
Experimental Protocols
Preclinical Workflow for Novel T2DM Agent Development
Protocol 1: In Vitro Glucose Uptake Assay
This assay measures the ability of a test compound to stimulate glucose uptake in insulin-sensitive cell lines, such as 3T3-L1 adipocytes or L6 myotubes.[15][16] It is a fundamental tool for screening potential insulin sensitizers.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[³H]glucose (radioactive tracer)
-
Test compounds and positive control (e.g., insulin)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture and differentiate cells to mature adipocytes or myotubes in appropriate multi-well plates.
-
Serum Starvation: Before the assay, starve the cells in serum-free media for 2-4 hours to establish a basal state.
-
Pre-incubation: Wash cells with KRP buffer and pre-incubate with test compounds or controls at desired concentrations for 30-60 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for 5-10 minutes.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold KRP buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Analysis: Normalize the radioactive counts to the protein concentration of each well. Compare the glucose uptake in compound-treated cells to untreated and positive control cells.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a widely used test to assess how quickly an animal can clear a glucose load from the blood, providing insights into insulin sensitivity and glucose metabolism.[17][18]
Materials:
-
Male C57BL/6 mice (or other relevant model, e.g., diet-induced obese mice)[17]
-
Glucose solution (e.g., 20% Dextrose)[19]
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) but allow free access to water.[19]
-
Baseline Glucose: Weigh each mouse. Obtain a baseline blood glucose reading (t=0) by taking a small blood sample from the tail vein.
-
Glucose Administration: Administer a bolus of glucose solution via oral gavage. A standard dose is 1-2 g/kg of body weight.[18]
-
Blood Glucose Monitoring: Collect blood samples and measure glucose levels at specific time points after the gavage, typically at 15, 30, 60, and 120 minutes.[18]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.
Protocol 3: In Vivo Hyperinsulinemic-Euglycemic Clamp in Mice
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[20][21] It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Materials:
-
Surgically catheterized, conscious mice (jugular vein for infusions, carotid artery for sampling)[22]
-
Infusion pumps
-
Human insulin
-
20% Dextrose solution[20]
-
[3-³H]glucose tracer (for measuring glucose turnover)
-
Glucometer and test strips
Procedure:
-
Acclimation and Basal Period: After an overnight fast, allow the mouse to acclimate. Start a continuous infusion of [3-³H]glucose to measure basal glucose turnover.[20]
-
Clamp Initiation: After the basal period, begin a primed-continuous infusion of human insulin to raise plasma insulin to a high physiological or supraphysiological level (e.g., 2.5 mU/kg/min).[20]
-
Euglycemia Maintenance: Simultaneously, begin a variable infusion of 20% dextrose. Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) to maintain euglycemia (normal blood glucose, ~120-140 mg/dL).[23]
-
Steady State: The clamp typically lasts for 120 minutes. A steady state is usually reached in the last 30-40 minutes, where the GIR becomes stable.
-
Data Analysis: The primary outcome is the GIR during the steady-state period. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues to maintain euglycemia. The tracer data can be used to calculate whole-body glucose turnover and hepatic glucose production.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Landmark Clinical Trials In Type 2 Diabetes In The Modern Era [diabetescarecommunity.ca]
- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 4. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 5. Novel treatments for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. heart.bmj.com [heart.bmj.com]
- 11. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Novel Treatments Target Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. athmicbiotech.com [athmicbiotech.com]
- 16. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Models of Type 2 Diabetes Mellitus in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. U Mass - Hyperinsulinemic-euglycemic clamp [protocols.io]
- 21. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 22. protocols.io [protocols.io]
- 23. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide. This guide includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate.[1]
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. The pathway involves the initial formation of the thiomorpholine core, followed by N-alkylation to introduce the aminopropyl side chain (often using a protected amine), and a final oxidation step to form the sulfone.
References
Overcoming solubility issues of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule. This polarity is attributed to the presence of a primary amine (-NH2) group and a sulfone (-SO2-) group.[1][2] According to the "like dissolves like" principle, it is expected to have better solubility in polar solvents compared to nonpolar solvents.[3]
Q2: I am observing low solubility of this compound in my organic solvent. What are the initial troubleshooting steps?
A2: If you are experiencing low solubility, consider the following initial steps:
-
Solvent Polarity: Confirm that the polarity of your chosen solvent is appropriate for a polar compound like this compound.
-
Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
-
Water Content: The presence of small amounts of water can sometimes enhance the solubility of polar compounds in organic solvents. Conversely, in very nonpolar solvents, water can cause the compound to precipitate.
-
Temperature: Gently warming the mixture can increase the solubility of most solid compounds.[4]
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a highly effective technique. A small amount of a polar, miscible co-solvent can significantly enhance the solubility of a polar compound in a less polar organic solvent system. For instance, adding a small percentage of methanol or dimethyl sulfoxide (DMSO) to a solvent like dichloromethane might improve solubility.
Q4: How does pH affect the solubility of this compound in organic solvents?
A4: The primary amine group in this compound is basic. In the presence of an acid, it can be protonated to form a salt. This salt form may have significantly different solubility characteristics, often exhibiting increased solubility in polar solvents. Therefore, adjusting the pH of your system by adding a small amount of a suitable acid might be a viable strategy, particularly if your solvent has some capacity to dissolve ionic species.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution upon standing.
-
Possible Cause: The initial dissolution may have been achieved at a higher temperature, and the compound is precipitating as it cools to room temperature, indicating that the solution was supersaturated.
-
Solution:
-
Re-dissolve the compound by gentle heating.
-
Consider using a co-solvent system to increase the solubility at room temperature.
-
If the experimental conditions allow, maintain the solution at a slightly elevated temperature.
-
Issue 2: The compound will not dissolve even with heating and stirring.
-
Possible Cause: The chosen solvent is too nonpolar for this compound.
-
Solution:
-
Refer to the solubility data table below and select a more polar solvent.
-
Employ a co-solvent strategy as detailed in the experimental protocols section.
-
If applicable to your experimental design, consider a solvent system with a different pH.
-
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A good first choice for dissolving this compound. |
| Methanol | 5.1 | Moderate to High | A polar protic solvent that should be effective. |
| Ethanol | 4.3 | Moderate | Similar to methanol, should provide reasonable solubility. |
| Isopropanol | 3.9 | Low to Moderate | Lower polarity than methanol and ethanol may result in reduced solubility. |
| Acetonitrile | 5.8 | Low to Moderate | A polar aprotic solvent, but may be less effective than alcohols. |
| Tetrahydrofuran (THF) | 4.0 | Low | May require heating or a co-solvent. |
| Dichloromethane (DCM) | 3.1 | Very Low | Unlikely to be a good solvent without modification. |
| Toluene | 2.4 | Insoluble | A nonpolar solvent, not recommended. |
| Hexane | 0.1 | Insoluble | A nonpolar solvent, not recommended. |
Note: This table provides estimated solubility based on the chemical structure and general principles of solubility. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Enhancing Solubility using a Co-Solvent System
Objective: To dissolve this compound in a moderately polar organic solvent using a polar co-solvent.
Materials:
-
This compound
-
Primary Solvent (e.g., Tetrahydrofuran - THF)
-
Co-solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
Procedure:
-
Weigh the desired amount of this compound and add it to a clean, dry vial.
-
Add the primary solvent (THF) to the vial to about 80% of the final desired volume.
-
Vortex the mixture for 30 seconds. If the compound does not dissolve, proceed to the next step.
-
While stirring the suspension, add the co-solvent (DMSO) dropwise.
-
Continue adding the co-solvent until the solid is fully dissolved. Record the volume of co-solvent used.
-
Optional: If the compound is still not fully dissolved, gently warm the mixture to 30-40°C while stirring.
-
Once dissolved, add the primary solvent to reach the final desired concentration.
Visualizations
References
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide stability and degradation pathways
This technical support center provides guidance on the stability and potential degradation pathways of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. The sulfone group is chemically robust, and the primary amine is stable at neutral pH. However, prolonged exposure to harsh conditions such as extreme pH, high temperatures, and UV light can lead to degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemistry of its functional groups (a sulfone and a primary amine) and related thiomorpholine structures. The primary amine is susceptible to oxidation and reactions with aldehydes and ketones. The thiomorpholine ring itself is quite stable due to the oxidized sulfur atom, but cleavage of the C-N bond could occur under harsh hydrolytic conditions. Biodegradation studies on the parent compound, thiomorpholine, have shown that degradation can be initiated by oxidation of the sulfur to a sulfoxide, followed by ring cleavage[1][2]. Although the sulfur in this compound is already fully oxidized, ring cleavage remains a plausible degradation route under certain biological or harsh chemical conditions.
Q3: Are there any known incompatible materials or reagents?
A3: Avoid strong oxidizing agents, as they can potentially react with the primary amine. Also, be cautious with strong acids and bases, especially at elevated temperatures, as they can promote hydrolysis. Reactions with aldehydes and ketones can lead to the formation of imines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure, humidity). 2. Prepare fresh solutions and re-analyze. 3. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of potency or activity in a biological assay | The compound may have degraded in the assay medium. | 1. Assess the stability of the compound under the specific assay conditions (pH, temperature, ionic strength of the buffer). 2. Prepare stock solutions fresh and use them promptly. 3. Include a positive control with a freshly prepared sample in each experiment. |
| Discoloration of the solid compound | Potential degradation due to exposure to light or air (oxidation). | 1. Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). 2. If discoloration is observed, it is recommended to re-test the purity of the material before use. |
Stability Data Summary
| Stress Condition | Typical Conditions | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Moderate | Ring-opened products via C-N bond cleavage. |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Low to Moderate | Potential for some ring opening or side chain reactions. |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate to High | Oxidation of the primary amine to a nitroso or nitro compound, or potential N-dealkylation. |
| Thermal | 80 °C, 48h | Low | The compound is expected to be relatively thermally stable. |
| Photolytic | UV light (254 nm), RT, 24h | Moderate | Photolytic cleavage of bonds, potential for radical-mediated reactions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV and/or MS detection.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Visualizations
References
- 1. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage and handling conditions for 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and use of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide (CAS: 214409-83-1) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust or aerosols, a fume hood should be used.
Q3: How should I prepare solutions of this compound?
A3: Due to the primary amine group, the compound is expected to be soluble in polar protic solvents such as water and alcohols. It is also reported to have some solubility in polar aprotic solvents like DMSO and DMF. When preparing solutions, it is recommended to start with a small amount of solvent and gradually add more until the compound is fully dissolved. Sonication may aid in dissolution.
Q4: Is this compound stable in solution?
A4: While the sulfone group is generally stable, the primary amine can be susceptible to oxidation over time, especially in the presence of air and light. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere at a low temperature.
Q5: What are the main reactive functional groups of this molecule?
A5: The primary amine (-NH2) is the most reactive functional group, acting as a nucleophile in various reactions. The sulfone group (-SO2-) is chemically stable and generally does not participate in reactions under standard laboratory conditions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Reaction Yield
-
Possible Cause 1: Reagent Purity. The purity of this compound or other reactants may be compromised.
-
Troubleshooting:
-
Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Ensure that all other reagents and solvents are of high purity and anhydrous if the reaction is moisture-sensitive.
-
-
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Troubleshooting:
-
Choose a solvent in which the compound is more soluble (refer to the data table below).
-
Use co-solvents or gently warm the mixture to aid dissolution, provided the reaction conditions allow for it.
-
-
-
Possible Cause 3: Inappropriate Reaction Conditions. The reaction temperature, time, or pH may not be optimal.
-
Troubleshooting:
-
If the reaction is slow, consider increasing the temperature.
-
Monitor the reaction progress over time to determine the optimal reaction time.
-
For reactions involving the primary amine, the pH can be critical. Ensure the amine is in its free base form for nucleophilic reactions. If the starting material is a salt, a base must be added to liberate the free amine.
-
-
Issue 2: Formation of Side Products
-
Possible Cause 1: Over-alkylation of the Primary Amine. The primary amine can react with alkylating agents multiple times, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.
-
Troubleshooting:
-
Use a large excess of the amine relative to the alkylating agent.
-
Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.
-
Consider protecting the amine group if selective mono-alkylation is required.
-
-
-
Possible Cause 2: Reaction with Carbon Dioxide. Primary amines can react with atmospheric carbon dioxide to form carbamates.
-
Troubleshooting:
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Data Presentation
| Property | Value |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Molecular Weight | 192.28 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility (Qualitative) | Expected to be soluble in polar protic solvents (water, methanol, ethanol). Slightly soluble in DMSO and DMF. |
Experimental Protocols
While specific experimental protocols will vary depending on the reaction, a general procedure for a nucleophilic substitution reaction involving the primary amine is as follows:
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent.
-
Addition of Base (if necessary): If the starting material is a salt or if an acid is generated during the reaction, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Addition of Electrophile: Slowly add the electrophilic reagent to the stirred solution at the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction mixture and perform an appropriate work-up procedure (e.g., extraction, filtration). Purify the product using standard techniques such as column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for common experimental issues.
Purification techniques for 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide post-synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Column Chromatography
Question 1: My compound is streaking or tailing significantly on the silica gel column. How can I improve the peak shape and separation?
Answer: Peak tailing is a common issue when purifying basic amines like this compound on acidic silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.
Solutions:
-
Use a Modified Eluent: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2][3]
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system. A typical starting point is 1% TEA.
-
Ammonia Solution: Use a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%). This is particularly effective for highly polar amines.
-
-
Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen mobile phase containing the basic modifier.
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]
-
Reverse-Phase Chromatography (C18): If the impurities have significantly different polarities, reverse-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be effective.
-
Question 2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
Answer: This indicates that your compound is very polar and is strongly adsorbed to the silica.
Solutions:
-
Increase Eluent Polarity: Use a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common choice for polar compounds. Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.
-
Add a Basic Modifier: As mentioned above, adding triethylamine or ammonia to your DCM/MeOH eluent will help to reduce the strong interaction with the silica gel and improve mobility. A common eluent system for very polar amines is a mixture of DCM:MeOH:NH4OH (e.g., in ratios like 90:10:1).
-
Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography can be a better option as the compound will elute earlier.
Question 3: I am observing byproducts in my purified fractions. What are the likely impurities from the synthesis?
Answer: The synthesis of this compound likely involves a Michael addition of thiomorpholine 1,1-dioxide to acrylonitrile, followed by the reduction of the resulting nitrile. Potential impurities could include:
-
Unreacted Starting Materials: Thiomorpholine 1,1-dioxide and unreacted acrylonitrile (or its reduction product, propylamine).
-
Intermediate Nitrile: 3-(1,1-Dioxido-4-thiomorpholinyl)propanenitrile may be present if the reduction step is incomplete.
-
Byproducts of Michael Addition: Depending on the reaction conditions, side reactions can occur.[4][5][6]
Recrystallization
Question 4: I am having trouble finding a suitable solvent for the recrystallization of my compound. What should I try?
Answer: Finding the right recrystallization solvent requires some experimentation. For a polar compound like this compound, polar protic solvents are a good starting point.
Recommended Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Methanol
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Acetonitrile
-
Mixtures such as Ethanol/Water or Isopropanol/Hexane
General Procedure for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the solvent and see if it dissolves at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely.
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Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.
Question 5: My compound "oils out" instead of crystallizing. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, if the solution is too concentrated, or if there are significant impurities.
Solutions:
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Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Dilute the Solution: Add more solvent to the hot solution before cooling.
-
Cool Slowly: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Add a Seed Crystal: If you have a pure crystal of your compound, add it to the cooled solution to initiate crystallization.
Question 6: The recovered crystals are colored, but the pure compound should be white. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by treating the hot recrystallization solution with activated charcoal.
Procedure:
-
Dissolve your crude compound in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the hot, colorless filtrate to cool and crystallize.
Quantitative Data Summary
The following tables provide representative data for purification methods applicable to this compound and similar compounds. Please note that optimal conditions may vary depending on the specific impurities present in your crude material.
Table 1: Column Chromatography Parameters for Polar Amines
| Parameter | Recommended Conditions | Expected Outcome |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard purification |
| Basic or Neutral Alumina | Good for acid-sensitive or basic compounds | |
| Mobile Phase | DCM/MeOH with 1% Triethylamine | Good separation with minimal tailing |
| EtOAc/Hexane with 1% Triethylamine | For less polar impurities | |
| Gradient | Stepwise or linear gradient of increasing polarity | Efficient elution of the product |
| Loading | Dry loading or minimal volume of mobile phase | Sharper bands and better separation |
| Purity Increase | From ~80-90% to >98% | High purity product |
| Typical Yield | 70-90% | Dependent on crude purity and technique |
Table 2: Recrystallization Solvent Screening for Polar Amines
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Good |
| Isopropanol | High | Low | Very Good |
| Ethanol/Water (e.g., 9:1) | High | Low | Excellent |
| Acetonitrile | Moderate | Low | Good |
| Ethyl Acetate | Low | Very Low | Poor (often insoluble) |
| Purity Increase | From ~90% to >99% | High purity crystalline solid | |
| Typical Yield | 60-85% | Dependent on solvent choice and technique |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
1. Preparation of the Mobile Phase:
-
Prepare a stock solution of your chosen mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio.
-
To this mixture, add Triethylamine (TEA) to a final concentration of 1% (v/v). For example, to 940 mL of DCM and 50 mL of MeOH, add 10 mL of TEA.
2. Column Packing:
-
Choose an appropriately sized column for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Wet pack the column with the mobile phase containing 1% TEA. Ensure the silica is fully settled and the column is free of air bubbles.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase (e.g., 95:5 DCM/MeOH + 1% TEA).
-
Gradually increase the polarity of the mobile phase as needed (e.g., to 90:10 DCM/MeOH + 1% TEA) to elute the product.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
1. Solvent Selection:
-
Based on small-scale tests, select a suitable solvent. Isopropanol or an ethanol/water mixture are good candidates.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thio-michael addition reaction: Topics by Science.gov [science.gov]
Technical Support Center: Synthesis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, with a focus on identifying and minimizing side-reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary side-reactions?
The most common and direct synthesis is the N-alkylation of thiomorpholine 1,1-dioxide with a 3-halopropylamine (e.g., 3-chloropropylamine or 3-bromopropylamine) in the presence of a base. The primary and most problematic side-reaction is over-alkylation.[1][2] The desired product, a primary amine, is nucleophilic and can react with another molecule of the alkylating agent to form a secondary amine byproduct.[1][3]
Q2: I see a major impurity in my analysis with a higher molecular weight than my product. What is it likely to be?
This is very likely the dialkylated side-product, N,N-bis(3-(1,1-dioxidothiomorpholino)propyl)amine . This occurs when the primary amine of the desired product attacks a second molecule of the 3-halopropylamine starting material. This "runaway" reaction is a common issue in the alkylation of amines.[2]
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields are often attributed to:
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Formation of Side-Products: A significant portion of your desired product may be converted into the dialkylated byproduct, reducing the final isolated yield.[1]
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or an inadequate base to neutralize the generated HCl or HBr.
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Difficult Purification: The product and side-products may have similar polarities, leading to product loss during chromatography or extraction.
Q4: How can I minimize the formation of the dialkylated side-product?
Several strategies can be employed:
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Stoichiometric Control: Use a large excess of the starting amine (thiomorpholine 1,1-dioxide) relative to the alkylating agent (3-halopropylamine). This increases the probability that the alkylating agent will react with the starting material instead of the product.
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Use of a Protected Alkylating Agent: React thiomorpholine 1,1-dioxide with a 3-halopropylamine derivative where the amine is protected (e.g., as a phthalimide or Boc-carbamate). The protecting group can then be removed in a subsequent step. The Gabriel synthesis, which uses potassium phthalimide, is a classic method to avoid over-alkylation and form primary amines.[3]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, disfavoring the second alkylation step.
Q5: What are the recommended analytical techniques for monitoring the reaction and identifying impurities?
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique. It can separate the starting material, product, and side-products, while the mass spectrometer provides molecular weight information to confirm their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify impurities. The dialkylated product will have a distinct NMR spectrum compared to the desired primary amine.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High level of dialkylated side-product observed in LC-MS. | The product is reacting with the alkylating agent. This is common when using a 1:1 stoichiometry.[1][2] | Increase the molar ratio of thiomorpholine 1,1-dioxide to the alkylating agent (e.g., 3:1 or higher). Alternatively, add the alkylating agent slowly over several hours. |
| Reaction is slow or does not go to completion. | 1. The base used is not strong enough to deprotonate the thiomorpholine 1,1-dioxide or neutralize the acid byproduct. 2. Reaction temperature is too low. | 1. Switch to a stronger base (e.g., NaH, K₂CO₃) or use a non-nucleophilic organic base (e.g., DBU, DIPEA). Ensure at least two equivalents of base are used if starting with a hydrochloride salt of the alkylating agent. 2. Increase the reaction temperature, monitoring for potential degradation. |
| Multiple unexpected spots on TLC. | Possible elimination of the alkylating agent (e.g., 3-chloropropylamine forming allylamine) or degradation of starting materials or product. | Ensure the reaction temperature is not excessively high. Check the quality and purity of the starting materials and solvents. |
| Difficulty separating the product from the dialkylated byproduct. | The product and byproduct have similar polarities, making column chromatography challenging. | Utilize acid-base extraction. The primary amine product can be selectively extracted or precipitated under specific pH conditions that may differ from the secondary amine byproduct. Alternatively, consider converting the primary amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization.[4] |
Data Presentation: Effect of Reaction Parameters on Side-Product Formation
The following table summarizes the expected qualitative effects of key reaction parameters on the synthesis, based on general principles of N-alkylation reactions.
| Parameter | Change | Effect on Desired Product Yield | Effect on Dialkylation | Rationale |
| Stoichiometry (Thiomorpholine 1,1-Dioxide : Alkylating Agent) | Increase Ratio (e.g., from 1:1 to 5:1) | Increase | Decrease | A higher concentration of the starting amine statistically favors mono-alkylation over dialkylation.[2] |
| Concentration (Reaction Dilution) | Increase Dilution (Lower Molarity) | Decrease (slower rate) | Decrease | Bimolecular reactions (both desired and side-reactions) are slower, but the second alkylation step is often more concentration-dependent. |
| Temperature | Increase | Increase (faster rate) | Increase | Higher temperatures accelerate both the desired reaction and the subsequent side-reaction. May also promote elimination. |
| Rate of Addition (Alkylating Agent) | Slow Addition vs. Bolus Addition | Increase | Decrease | Slow addition keeps the instantaneous concentration of the alkylating agent low, reducing the chance of a second reaction with the product. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiomorpholine 1,1-dioxide (3.0 equivalents).
-
Solvent and Base: Add a suitable polar aprotic solvent (e.g., DMF or Acetonitrile) and a base (e.g., anhydrous K₂CO₃, 2.5 equivalents).
-
Reagent Addition: Dissolve 3-chloropropylamine hydrochloride (1.0 equivalent) in a minimal amount of solvent and add it dropwise to the stirred suspension at room temperature over 1-2 hours.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with water. Perform an acid-base extraction by washing with dilute HCl to protonate the amines, followed by basification of the aqueous layer with NaOH and re-extraction with DCM to isolate the free amines.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Crude Reaction Mixture by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 5% B.
-
Flow Rate: 1.0 mL/min.
-
-
MS Detection: Use an Electrospray Ionization (ESI) source in positive ion mode. Scan for the expected masses of the starting material, product (m/z [M+H]⁺), and dialkylated byproduct (m/z [M+H]⁺).
Visualizations
Reaction and Side-Reaction Pathway
References
Optimizing temperature and pressure for reactions involving 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
Disclaimer: Specific experimental data on the optimization of temperature and pressure for reactions involving 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is not extensively available in publicly accessible literature. The following troubleshooting guides and FAQs are based on general principles of organic synthesis for primary amines and analogous reactions. The provided quantitative data is illustrative and should be adapted to your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction types where this compound is used?
A1: this compound is primarily used as a building block in pharmaceutical and materials science research.[1] The key reactive site is the primary amine group, making it suitable for a variety of reactions, including:
-
Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.
-
Michael Addition: As a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
Q2: What are the general recommendations for storage and handling of this compound?
A2: It is recommended to store this compound in a cool, dark place under an inert atmosphere. The compound is hygroscopic and should be protected from moisture.
Q3: How does the sulfone group in this compound affect its reactivity?
A3: The electron-withdrawing nature of the sulfone group can decrease the nucleophilicity of the thiomorpholine nitrogen. However, the primary aminopropyl chain is sufficiently removed from the sulfone group that its basicity and nucleophilicity are largely preserved for typical reactions.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor for side product formation. Extend Reaction Time: Run the reaction for a longer duration, monitoring progress by TLC or LC-MS. |
| Degradation of Starting Material or Product | Lower Temperature: If side products are observed at elevated temperatures, try running the reaction at a lower temperature (e.g., 0°C or room temperature) for a longer period. |
| Base Incompatibility | Choice of Base: For reactions with acyl chlorides, a non-nucleophilic base like triethylamine or diisopropylethylamine is typically used to scavenge HCl. Ensure the base is dry and added slowly. |
| Moisture Contamination | Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Illustrative Data for Acylation Optimization
| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 1 | 12 | 75 | 98 |
| 25 (Room Temp) | 1 | 6 | 85 | 95 |
| 50 | 1 | 3 | 90 | 90 |
| 80 | 1 | 1 | 80 | 85 (decomposition observed) |
Experimental Protocol: General Procedure for Acylation
-
Dissolve this compound (1.0 eq) and a suitable non-nucleophilic base (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0°C).
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Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) dropwise.
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Allow the reaction to stir at the selected temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an appropriate organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Troubleshooting Low Acylation Yield
Caption: Troubleshooting workflow for low acylation yield.
Issue 2: Formation of Byproducts in Reductive Amination
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-alkylation | Control Stoichiometry: Use a 1:1 molar ratio of the amine to the carbonyl compound. Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl compound. |
| Reduction of Carbonyl before Imine Formation | Pre-formation of Imine: Stir the amine and carbonyl compound together for a period (e.g., 1-2 hours) before adding the reducing agent. The use of a dehydrating agent (e.g., molecular sieves) can be beneficial. |
| High Pressure Issues (for catalytic hydrogenation) | Optimize Pressure: While higher pressure can increase the rate of hydrogenation, it may also lead to side reactions. Start with a lower pressure (e.g., 1-5 bar) and gradually increase if necessary. |
| Reaction Temperature Too High | Lower Temperature: High temperatures can promote side reactions. Conduct the reaction at room temperature or below. |
Illustrative Data for Reductive Amination Optimization
| Temperature (°C) | Pressure (atm) | Reducing Agent | Yield (%) | Purity (%) |
| 25 (Room Temp) | 1 | Sodium triacetoxyborohydride | 90 | 97 |
| 25 (Room Temp) | 5 | H₂, Pd/C | 85 | 95 |
| 50 | 10 | H₂, Pd/C | 75 | 88 (byproducts observed) |
| 0 | 1 | Sodium borohydride | 80 | 92 |
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add this compound (1.0 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 eq) portion-wise.
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Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
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Quench the reaction, typically with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent.
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Dry the organic layer, filter, and concentrate.
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Purify the product as needed.
Signaling Pathway for Reductive Amination
Caption: Key steps in the reductive amination pathway.
References
How to avoid contamination in 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments involving 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination when working with this compound?
A1: Contamination in this compound experiments can arise from several sources:
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Synthesis Byproducts: Incomplete reactions or side reactions during synthesis can lead to residual starting materials, intermediates, or related impurities.
-
Degradation: The compound may degrade if exposed to incompatible materials, high temperatures, or atmospheric moisture.
-
Cross-Contamination: Inadequate cleaning of laboratory equipment or improper handling can introduce other chemical agents into your experiment.
-
Solvent and Reagent Impurities: The purity of solvents and other reagents used in the experiment can affect the purity of the final product.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent reaction with atmospheric components.[1]
Q3: What are some common impurities that might be present in this compound?
A3: Based on likely synthetic routes, common impurities could include unreacted starting materials such as thiomorpholine 1,1-dioxide or a 3-halopropylamine derivative. Other potential impurities are byproducts from the N-alkylation reaction or oxidation process, and potentially N-nitroso derivatives if there is exposure to nitrosating agents.
Q4: How can I verify the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques. Gas Chromatography (GC) is a common method cited by commercial suppliers for purity assessment.[2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful techniques for identifying and quantifying impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and provides guidance on how to resolve them.
Issue 1: Unexpected peaks are observed in the analytical chromatogram (GC or HPLC) of the synthesized product.
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting Step: Compare the retention times of the unexpected peaks with those of the starting materials. If they match, the reaction may not have gone to completion. Consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
-
-
Possible Cause 2: Side Reactions.
-
Troubleshooting Step: Analyze the unexpected peaks using a mass spectrometer (GC-MS or LC-MS) to identify their molecular weights. This can help in elucidating their structures and understanding the side reactions that may have occurred. Adjusting reaction conditions, such as temperature or the order of reagent addition, may minimize these side reactions.
-
-
Possible Cause 3: Contaminated Reagents or Solvents.
-
Troubleshooting Step: Run a blank analysis of the solvents and reagents used in the synthesis to check for impurities. If contaminants are found, purify the solvents or use new, high-purity batches.
-
Issue 2: The final product is discolored or shows signs of degradation over time.
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Possible Cause 1: Oxidation or Hydrolysis.
-
Troubleshooting Step: Ensure the product is stored under an inert atmosphere and protected from light and moisture. Use of desiccants in the storage container is recommended.
-
-
Possible Cause 2: Incompatible Storage Container.
-
Troubleshooting Step: Store the compound in a clean, dry, and inert container, such as an amber glass vial with a tightly fitting cap. Avoid plastics that may leach plasticizers or other contaminants.
-
-
Possible Cause 3: Residual Acid or Base from Purification.
-
Troubleshooting Step: Ensure that the final product is properly neutralized and washed after any acid-base extraction steps during purification. Residual acid or base can catalyze degradation.
-
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | >98% | Gas Chromatography (GC) |
| Appearance | White to light yellow solid or liquid | Visual Inspection |
Table 2: Potential Impurities and their Likely Sources
| Potential Impurity | Likely Source | Recommended Analytical Technique |
| Thiomorpholine 1,1-Dioxide | Unreacted starting material | GC, HPLC, LC-MS |
| 3-Halopropylamine derivative | Unreacted starting material | GC, HPLC, LC-MS |
| Dialkylated products | Side reaction during N-alkylation | GC-MS, LC-MS |
| N-nitroso compounds | Reaction with nitrosating agents | LC-MS |
| Oxidation byproducts | Incomplete or over-oxidation | LC-MS |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization.
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N-Alkylation: To a solution of thiomorpholine 1,1-dioxide in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine).
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Slowly add a 3-halopropylamine derivative (e.g., N-(3-bromopropyl)phthalimide) to the reaction mixture.
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Heat the mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Deprotection (if necessary): If a protected aminopropyl derivative was used, deprotect the amine group. For a phthalimide protecting group, this can be achieved by reacting the intermediate with hydrazine hydrate in ethanol.
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Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method and should be optimized for your specific instrument and sample.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or a mass spectrometer for LC-MS analysis.
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.5-1.0 mL/min.
-
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run the gradient method to separate the main compound from any impurities.
-
Integrate the peak areas to determine the relative purity.
-
Mandatory Visualization
References
Technical Support Center: Synthesis of 3-(1,1-Dioxothiomorpholino)propylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(1,1-Dioxothiomorpholino)propylamine. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-(1,1-Dioxothiomorpholino)propylamine.
Issue 1: Low yield in the Michael addition of thiomorpholine to acrylonitrile.
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Question: We are experiencing a low yield of 3-(thiomorpholino)propanenitrile during the initial Michael addition. What are the potential causes and how can we improve the yield?
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Answer: Low yields in this step are often attributed to several factors. A common issue is the incomplete reaction or the formation of side products. Here are some potential causes and solutions:
-
Insufficient reaction time or temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of starting materials. If the reaction is sluggish, a modest increase in temperature may be beneficial.
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Catalyst deactivation: If a base catalyst is used, it can be neutralized by acidic impurities in the reactants or solvent. Ensure all reagents and solvents are of appropriate purity.
-
Polymerization of acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of base and at elevated temperatures. It is crucial to add the acrylonitrile dropwise to the reaction mixture and maintain the recommended temperature.
-
Suboptimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Ensure accurate measurement of both thiomorpholine and acrylonitrile.
-
| Parameter | Standard Condition | Troubleshooting Action |
| Reaction Time | 12-24 hours | Monitor by TLC/GC until starting material is consumed. |
| Temperature | 25-40°C | If reaction is slow, increase temperature in 5°C increments. |
| Acrylonitrile Addition | Dropwise over 1-2 hours | Maintain slow addition to prevent polymerization. |
Issue 2: Incomplete oxidation of the sulfide to the sulfone.
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Question: Our oxidation of 3-(thiomorpholino)propanenitrile to 3-(1,1-dioxothiomorpholino)propanenitrile is incomplete. What could be the reason?
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Answer: Incomplete oxidation is a frequent challenge. The choice of oxidant and reaction conditions are critical for a successful conversion.
-
Insufficient oxidant: Ensure that at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used.
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Incorrect catalyst or pH: If using hydrogen peroxide, a catalyst like sodium tungstate is often employed. The pH of the reaction mixture can also influence the reaction rate and should be controlled.
-
Low reaction temperature: The oxidation may be slow at lower temperatures. It is important to follow the recommended temperature profile for the specific oxidizing agent.
-
Poor solubility: The starting material may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and incomplete conversion. Ensure adequate stirring and consider a co-solvent if necessary.
-
| Parameter | Recommended Range | Troubleshooting Action |
| Oxidant Equivalents | 2.1 - 2.5 | Increase equivalents if starting material remains. |
| Temperature | 50-70°C | Maintain temperature to ensure a reasonable reaction rate. |
| Reaction Time | 6-12 hours | Monitor by TLC/GC for disappearance of the sulfide. |
Issue 3: Difficulties in the final reduction of the nitrile.
-
Question: We are facing problems during the reduction of 3-(1,1-dioxothiomorpholino)propanenitrile to the final amine product. The reaction is either incomplete or we observe side products. What are the likely causes?
-
Answer: The reduction of a nitrile to a primary amine can be challenging, with potential for the formation of secondary and tertiary amines as byproducts.
-
Catalyst poisoning: The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by sulfur-containing compounds. Although the starting material is a sulfone, impurities from previous steps could be problematic. Using a higher catalyst loading or a more robust catalyst might be necessary.
-
Suboptimal reaction conditions: Hydrogen pressure, temperature, and solvent can all significantly impact the outcome of the reduction. It is important to adhere to established protocols for similar reductions. The use of ammonia in the reaction mixture can help to suppress the formation of secondary amines.
-
Incomplete reaction: The reaction may require longer times or more forcing conditions (higher pressure or temperature) to go to completion.
-
| Parameter | Typical Conditions | Troubleshooting Action |
| Catalyst | Raney Nickel or Pd/C | Increase catalyst loading if reaction is slow. |
| Hydrogen Pressure | 50-100 psi | Increase pressure if the reaction is incomplete. |
| Additive | Ammonia | Add to suppress secondary amine formation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-(1,1-Dioxothiomorpholino)propylamine?
A1: A plausible and scalable three-step synthesis is generally employed. The first step involves a Michael addition of thiomorpholine to acrylonitrile. This is followed by the oxidation of the resulting sulfide to a sulfone. The final step is the reduction of the nitrile group to the desired primary amine.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Acrylonitrile is a toxic and flammable liquid; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The oxidation step often uses strong oxidizing agents like hydrogen peroxide, which can be corrosive and react violently with other substances. The final reduction step typically involves flammable hydrogen gas under pressure and a pyrophoric catalyst like Raney Nickel, requiring specialized equipment and procedures.
Q3: How can the purity of the final product be assessed?
A3: The purity of 3-(1,1-Dioxothiomorpholino)propylamine can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any impurities. Mass Spectrometry (MS) will confirm the molecular weight of the product.
Q4: Are there alternative reducing agents for the final step?
A4: While catalytic hydrogenation is common, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to amines. However, it is highly reactive and requires careful handling in an anhydrous environment. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder alternative.
Experimental Protocols
Step 1: Synthesis of 3-(thiomorpholino)propanenitrile
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To a stirred solution of thiomorpholine (1.0 eq) in a suitable solvent such as methanol or water at room temperature, slowly add acrylonitrile (1.1 eq) dropwise over 1-2 hours, maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Step 2: Synthesis of 3-(1,1-dioxothiomorpholino)propanenitrile
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Dissolve 3-(thiomorpholino)propanenitrile (1.0 eq) and sodium tungstate dihydrate (0.02 eq) in a mixture of water and a suitable organic solvent like acetic acid.
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Cool the mixture in an ice bath and add 30% hydrogen peroxide (2.2 eq) dropwise, keeping the internal temperature below 20°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60°C for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and quench any excess peroxide by the slow addition of a saturated sodium sulfite solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfone.
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The crude product can be purified by recrystallization.
Step 3: Synthesis of 3-(1,1-Dioxothiomorpholino)propylamine
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In a high-pressure reactor, charge 3-(1,1-dioxothiomorpholino)propanenitrile (1.0 eq), a suitable solvent (e.g., methanol saturated with ammonia), and a hydrogenation catalyst such as Raney Nickel (5-10 wt%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
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Pressurize the reactor with hydrogen to 50-100 psi and heat to 40-60°C with vigorous stirring.
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Monitor the reaction by observing hydrogen uptake.
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Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the hydrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-(1,1-Dioxothiomorpholino)propylamine.
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The final product can be purified by vacuum distillation or crystallization of a suitable salt.
Visualizations
Caption: Synthetic pathway for 3-(1,1-Dioxothiomorpholino)propylamine.
Caption: Experimental workflow for the nitrile reduction step.
Caption: Troubleshooting decision tree for low yield in nitrile reduction.
Troubleshooting guide for failed reactions with 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during chemical reactions.
General Information
Q1: What is this compound and what are its key properties?
This compound is a versatile building block used in pharmaceutical synthesis and drug discovery.[1] It features a primary amine for nucleophilic reactions and a thiomorpholine 1,1-dioxide moiety which can influence solubility and biological activity.
| Property | Value |
| Synonyms | 3-(1,1-Dioxothiomorpholino)propylamine |
| CAS Number | 90000-25-2 |
| Molecular Formula | C₇H₁₆N₂O₂S |
| Molecular Weight | 192.28 g/mol |
| Appearance | White or colorless to light yellow powder or lump |
| Melting Point | 31 °C |
| Boiling Point | 190 °C / 0.6 mmHg |
| Storage | Room Temperature, under inert gas, hygroscopic |
Troubleshooting Failed Reactions
A common application of this compound is in reactions involving its primary amine functionality, such as amide bond formation and reductive amination. The following sections provide troubleshooting advice for these specific reaction types.
Amide Bond Formation
Q2: My amide coupling reaction with this compound is resulting in low or no yield. What are the potential causes and solutions?
Low or no yield in amide coupling reactions can stem from several factors, including issues with the carboxylic acid activation, the amine's nucleophilicity, or the reaction conditions.[3]
Potential Causes and Troubleshooting Steps:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species for the amine to attack.
-
Solution: Ensure your coupling reagent (e.g., HATU, HBTU, EDC/HOBt) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).[4][] For sterically hindered acids, consider converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be more reactive.[6]
-
-
Amine Protonation: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize any acid and ensure the amine remains in its free base form.[4]
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solution: Common solvents for amide coupling include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN). If solubility is an issue, DMF is often a good choice. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[3]
-
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Amide Coupling ```dot digraph "Amide Coupling Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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increase_temp [label="Increase Temperature", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_coupling [label="Change Coupling Reagent\n(e.g., to Acid Chloride)", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Successful Reaction", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Reaction Still Fails", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_reagents [label="Start Here"]; check_reagents -> check_conditions [label="Reagents OK"]; check_conditions -> check_activation [label="Conditions OK"]; check_activation -> check_base [label="Activation OK"]; check_base -> increase_temp [label="Base Added"];
increase_temp -> success [label="Works"]; increase_temp -> change_coupling [label="No Improvement"]; change_coupling -> success [label="Works"]; change_coupling -> failure [label="No Improvement"];
check_reagents -> failure [label="Degraded"]; check_conditions -> failure [label="Suboptimal"]; check_activation -> failure [label="Incomplete"]; check_base -> failure [label="Protonated"]; }
Caption: A decision tree for troubleshooting low yields in reductive amination.
Purification of Reaction Products
Q4: I am having difficulty purifying the product of my reaction with this compound. What are some common issues and solutions?
Purification of amine-containing products can be challenging due to their basic nature and potential for salt formation.
Common Issues and Solutions:
-
Product is Water-Soluble: The presence of the amine and sulfone groups can increase the water solubility of your product, leading to losses during aqueous workups.
-
Solution: Before discarding the aqueous layer, re-extract it several times with an organic solvent. Saturating the aqueous layer with sodium chloride (brine) can also decrease the solubility of the organic product and improve extraction efficiency.
-
-
Emulsion Formation During Extraction: The basic amine can act as a surfactant, leading to the formation of stable emulsions between the organic and aqueous layers.
-
Solution: Adding brine can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite can be effective. [9]* Product Streaking on Silica Gel Chromatography: The basic amine can interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. [10]This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Difficulty Separating Product from Unreacted Amine: If the reaction did not go to completion, separating the product from the starting amine can be difficult.
-
Solution: An acid wash during the workup can help to remove the unreacted basic amine. By washing the organic layer with a dilute acid (e.g., 1M HCl), the amine will be protonated and move into the aqueous layer. [11]Ensure your product is stable to acidic conditions before attempting this.
-
Frequently Asked Questions (FAQs)
Q5: Is this compound stable?
This compound is generally stable under standard laboratory conditions. However, it is hygroscopic and should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption. [2] Q6: Are there any known side reactions involving the thiomorpholine 1,1-dioxide group?
The sulfone group is generally stable and unreactive under many common reaction conditions used to modify the primary amine. However, under strongly basic conditions and at elevated temperatures, elimination reactions involving the sulfone as a leaving group are possible, though less common for cyclic sulfones. [9] Q7: Can I perform an N-alkylation reaction with this compound?
Direct N-alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as the formation of a quaternary ammonium salt. [12]Reductive amination is generally a more reliable method for achieving mono-alkylation. [13]If direct alkylation is necessary, using a large excess of the amine can favor the mono-alkylated product, but this may complicate purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 90000-25-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Workup [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Refinement of analytical methods for quantifying 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: The most suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, and Gas Chromatography (GC) coupled with a Mass Spectrometer (MS), typically requiring a derivatization step.[1][2] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[1]
Q2: Why is derivatization often necessary for the analysis of this compound by GC-MS?
A2: this compound is a polar compound with a primary amine group, making it non-volatile and prone to strong interactions with the stationary phases of GC columns. Derivatization is employed to increase its volatility and thermal stability, as well as to improve chromatographic peak shape and sensitivity.[1][3] A common approach for primary amines is silylation or acylation. For related compounds like morpholine, derivatization to form a more volatile N-nitrosomorpholine has been used.[4][5]
Q3: What are potential challenges in developing an HPLC method for this compound?
A3: Due to its polar nature, this compound may exhibit poor retention on traditional reversed-phase HPLC columns (e.g., C18). Method development may require the use of columns with alternative stationary phases, such as those designed for polar compounds, or the use of ion-pairing reagents in the mobile phase to improve retention and peak shape. Mobile phase pH control is also critical to ensure consistent ionization of the amine group.
Q4: How can I improve the sensitivity of my LC-MS/MS method?
A4: To enhance sensitivity in LC-MS/MS, optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. Careful selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is crucial. Ensure efficient chromatographic separation to minimize matrix effects and co-eluting interferences.
Troubleshooting Guides
HPLC-UV Method
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH leading to mixed ionization states. - Secondary interactions with the stationary phase. - Column overload. | - Adjust mobile phase pH to be at least 2 units away from the pKa of the amine group. - Use a column specifically designed for basic compounds or add a competing base to the mobile phase. - Reduce the injection volume or sample concentration. |
| No or low retention on C18 column | The compound is too polar for the stationary phase. | - Use a more polar stationary phase (e.g., Cyano, Phenyl-Hexyl). - Employ Hydrophilic Interaction Liquid Chromatography (HILIC). - Add an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase. |
| Baseline noise or drift | - Contaminated mobile phase or column. - Detector lamp aging. | - Filter all mobile phases and use high-purity solvents. - Flush the column with a strong solvent. - Replace the detector lamp if necessary. |
GC-MS Method (with Derivatization)
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low or no derivatization yield | - Presence of water or other protic solvents in the sample. - Suboptimal reaction temperature or time. - Degradation of the derivatizing agent. | - Ensure the sample is completely dry before adding the derivatizing agent. - Optimize the derivatization conditions (temperature and time). - Use a fresh vial of the derivatizing agent. |
| Poor peak shape | - Incomplete derivatization. - Active sites in the GC inlet or column. | - Re-optimize the derivatization procedure. - Use a deactivated inlet liner and a column suitable for amine analysis.[6] |
| Variable results | - Inconsistent derivatization. - Sample degradation. | - Ensure precise and consistent addition of the derivatizing agent. - Prepare samples and derivatives fresh daily. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods. (Note: These are representative values and may vary based on instrumentation and matrix).
| Parameter | HPLC-UV | GC-MS (Derivatized) | LC-MS/MS |
| Limit of Detection (LOD) | 50 ng/mL | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 30 ng/mL | 0.3 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Recovery (%) | 90 - 105% | 92 - 108% | 95 - 105% |
| Precision (%RSD) | < 5% | < 4% | < 3% |
Experimental Protocols
Protocol 1: HPLC-UV Quantification
-
Chromatographic Conditions:
-
Column: Polar-modified C18 (e.g., Agilent Zorbax SB-Aq), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in Mobile Phase A.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Protocol 2: GC-MS Quantification (with Silylation)
-
Derivatization:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions of the silylated derivative.
-
-
Quantification:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Generate a calibration curve and calculate the concentration of the analyte in the original sample.
-
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for GC-MS Quantification with Derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopic Tendencies of Aminopropyl Thiomorpholine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopic tendencies of aminopropyl thiomorpholine compounds. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What does it mean if an aminopropyl thiomorpholine compound is described as hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding environment at room temperature.[1] For aminopropyl thiomorpholine compounds, which often exist as powders, this can lead to physical and chemical changes. Physical changes may include clumping, caking, or even deliquescence (dissolving in the absorbed water).[1] Chemical changes can involve degradation of the compound, affecting its stability and shelf-life.
Q2: How can I determine the extent of hygroscopicity of my aminopropyl thiomorpholine compound?
A2: The most common and accurate method to quantify hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis.[2] This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. The resulting data provides a moisture sorption isotherm, which characterizes the material's interaction with water vapor.
Q3: What are the primary strategies to mitigate the hygroscopicity of an aminopropyl thiomorpholine compound?
A3: The main strategies to reduce the hygroscopicity of active pharmaceutical ingredients (APIs) like aminopropyl thiomorpholine compounds include:
-
Salt Formation: For ionizable compounds, forming a salt with a suitable counterion can alter the crystal lattice and reduce the affinity for water molecules.[3][4][5]
-
Co-crystallization: This involves forming a crystalline structure with a second, non-ionic compound (a co-former). Co-crystals can exhibit significantly lower hygroscopicity compared to the parent compound.[3][6]
-
Film Coating: Applying a thin, protective film can act as a physical barrier to moisture.[7]
-
Encapsulation: Enclosing the compound within a polymeric shell can also provide a moisture barrier.[7]
Q4: When should I consider implementing a hygroscopicity mitigation strategy?
A4: A mitigation strategy should be considered if the hygroscopic nature of your aminopropyl thiomorpholine compound is causing issues with:
-
Handling and Weighing: Difficulty in accurately weighing the compound due to rapid moisture uptake.
-
Flowability: Poor powder flow, which can be problematic in manufacturing processes.[1]
-
Stability: Evidence of chemical degradation or physical changes upon storage.
-
Formulation: Inconsistent performance in formulated products.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with hygroscopic aminopropyl thiomorpholine compounds.
Issue 1: Inaccurate and fluctuating readings when weighing the compound.
Cause: The compound is rapidly absorbing moisture from the atmosphere, causing its mass to increase during the weighing process.
Solutions:
-
Minimize Exposure Time: Work quickly to transfer the compound from its storage container to the balance and then to your reaction vessel.[5]
-
Use a Suitable Weighing Vessel: A narrow-mouthed container will reduce the surface area exposed to the air.
-
Weighing by Difference: Pre-weigh a sealed container with the compound. Dispense the required amount into your reaction vessel and then re-weigh the original container. The difference in mass is the amount of compound transferred.
-
Controlled Environment: If possible, perform weighing in a glove box with a controlled, low-humidity atmosphere or in a room with a dehumidifier.[8]
Issue 2: The aminopropyl thiomorpholine powder has become clumpy or has formed a solid cake.
Cause: The compound has absorbed a significant amount of moisture from the air due to improper storage.
Solutions:
-
Proper Storage: Always store hygroscopic compounds in tightly sealed containers. The use of desiccants, such as silica gel, within the storage container or in a desiccator is highly recommended.
-
Drying Before Use: If the compound has already absorbed moisture, it may be possible to dry it under vacuum. However, be cautious as this may not restore its original properties and could potentially cause degradation if the compound is heat-sensitive.[8]
-
Consider Mitigation Strategies: If caking is a persistent issue, it is a strong indicator that a long-term mitigation strategy like salt formation or co-crystallization is necessary.
Issue 3: Inconsistent results in biological or chemical assays.
Cause: The actual concentration of the active compound may be lower than calculated due to the presence of absorbed water. This can lead to variability in experimental outcomes.
Solutions:
-
Determine Water Content: Before preparing solutions for assays, determine the water content of the solid compound using techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA). This will allow you to correct for the water content and prepare solutions of the desired concentration.
-
Use a Non-Hygroscopic Form: If available, use a salt or co-crystal form of the compound that has been shown to be less hygroscopic.
-
Prepare Solutions Freshly: Prepare solutions immediately after weighing the compound to minimize the impact of moisture absorption.
Data Presentation
The following tables provide illustrative data on how mitigation strategies can reduce the hygroscopicity of a model hygroscopic amine compound. The data is based on typical results seen in pharmaceutical development and serves as a guide for what can be expected.
Table 1: Hygroscopicity Classification
| Classification | Weight Gain at 25°C / 80% RH |
| Slightly hygroscopic | < 2% but ≥ 0.2% |
| Hygroscopic | < 15% but ≥ 2% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Absorbs enough water to form a liquid |
Source: European Pharmacopoeia
Table 2: Illustrative Example of Hygroscopicity Reduction via Salt Formation
| Compound Form | Hygroscopicity Classification | Weight Gain (%) at 80% RH |
| Aminopropyl Thiomorpholine (Free Base) | Very hygroscopic | 18.5 |
| Aminopropyl Thiomorpholine Hydrochloride | Hygroscopic | 7.2 |
| Aminopropyl Thiomorpholine Mesylate | Slightly hygroscopic | 1.8 |
| Aminopropyl Thiomorpholine Fumarate | Slightly hygroscopic | 1.5 |
Table 3: Illustrative Example of Hygroscopicity Reduction via Co-crystallization
| Compound Form | Hygroscopicity Classification | Weight Gain (%) at 80% RH |
| Aminopropyl Thiomorpholine (Free Base) | Very hygroscopic | 18.5 |
| Co-crystal with Benzoic Acid | Hygroscopic | 5.3 |
| Co-crystal with Succinic Acid | Slightly hygroscopic | 1.9 |
| Co-crystal with Nicotinamide | Slightly hygroscopic | 1.2 |
Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the hygroscopic properties of an aminopropyl thiomorpholine compound.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the compound onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min).
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The total weight gain at a specific RH (e.g., 80%) is used to classify the hygroscopicity.
Protocol 2: Salt Screening
Objective: To identify a salt form of the aminopropyl thiomorpholine compound with reduced hygroscopicity.
Methodology:
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, fumaric, citric, tartaric acid).
-
Solvent Selection: Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, water).
-
Screening Procedure:
-
Dissolve the aminopropyl thiomorpholine free base in each of the selected solvents.
-
Add a stoichiometric amount (or a slight excess) of the chosen counterion.
-
Allow the solutions to stir at room temperature or with gentle heating to encourage salt formation.
-
Induce precipitation by cooling, anti-solvent addition, or slow evaporation.
-
-
Characterization: Collect any resulting solids by filtration and dry them. Analyze the solids using techniques such as X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form and DVS to assess its hygroscopicity.
Protocol 3: Co-crystal Screening
Objective: To identify a co-crystal of the aminopropyl thiomorpholine compound with improved hygroscopicity.
Methodology:
-
Co-former Selection: Select a range of pharmaceutically acceptable co-formers that are capable of forming hydrogen bonds (e.g., dicarboxylic acids like succinic and fumaric acid, amides like nicotinamide, and other compounds such as benzoic acid).
-
Screening Methods:
-
Liquid-Assisted Grinding: Grind a stoichiometric mixture of the aminopropyl thiomorpholine compound and the co-former with a few drops of a solvent (e.g., acetonitrile, ethanol).
-
Slurry Crystallization: Stir a suspension of the compound and co-former in a solvent in which they are sparingly soluble.
-
Solvent Evaporation: Dissolve both the compound and co-former in a common solvent and allow the solvent to evaporate slowly.
-
-
Characterization: Analyze any new solid forms by XRPD to confirm co-crystal formation and then by DVS to determine their hygroscopic properties.
Visualizations
Caption: Decision workflow for managing hygroscopicity.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Application Progress of DVS in the Studies of Drug Polymorphism and Cocrystals [cjph.com.cn]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Thiomorpholine Analogs: Featuring 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide as a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine ring system, a sulfur-containing analog of morpholine, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties allow for diverse biological activities, making it a focal point in the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the bioactivity of various thiomorpholine analogs, highlighting their performance in key therapeutic areas. We also feature 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide , a versatile building block used in the synthesis of novel bioactive molecules, particularly those targeting neurological disorders.[3]
Comparative Bioactivity of Thiomorpholine Analogs
While specific bioactivity data for this compound is not extensively available in public literature, a wide range of other thiomorpholine derivatives have been synthesized and evaluated for various biological activities. The following sections present a comparative summary of these findings.
Anticancer Activity
Several studies have demonstrated the cytotoxic potential of thiomorpholine derivatives against various cancer cell lines. The data suggests that substitutions on the thiomorpholine ring and attached moieties play a crucial role in determining anticancer potency.
Table 1: Anticancer Activity of Selected Thiomorpholine Analogs
| Compound Class | Specific Analog | Target Cell Line | IC50 (µM) | Reference |
| N-Aryl-Thiomorpholine | 4-(4-Fluorophenyl)thiomorpholine | A549 (Lung Carcinoma) | 9.85 | [4] |
| 4-(4-Chlorophenyl)thiomorpholine | A549 (Lung Carcinoma) | 7.61 | [4] | |
| 4-(4-Bromophenyl)thiomorpholine | A549 (Lung Carcinoma) | 6.93 | [4] | |
| 4-(4-Methoxyphenyl)thiomorpholine | A549 (Lung Carcinoma) | 8.47 | [4] | |
| 4-(p-Tolyl)thiomorpholine | A549 (Lung Carcinoma) | 3.72 | [4] | |
| Thiazolo[3,2-a]pyrimidin-5-ones | Compound 37a | PI3Kα | 120 | [5] |
| Compound 38b | PI3Kα | 151 | [5] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Neuroprotective and Enzyme Inhibitory Activity
Thiomorpholine derivatives have shown promise in the context of neurodegenerative diseases and other conditions requiring enzyme inhibition. Their ability to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) targets.[6][7]
Table 2: Neuroprotective and Enzyme Inhibitory Activity of Selected Thiomorpholine Analogs
| Bioactivity | Compound Class/Analog | Target Enzyme/Assay | Inhibition | Reference |
| Antioxidant Activity | Ferulic acid-thiomorpholine conjugate | DPPH radical scavenging | IC50 = 31 µM | [1] |
| Cinnamic acid-thiomorpholine conjugate | DPPH radical scavenging | IC50 = 78 µM | [1] | |
| Gallic acid-thiomorpholine conjugate | DPPH radical scavenging | IC50 = 166 µM | [1] | |
| Acetylcholinesterase (AChE) Inhibition | Caffeic acid-thiomorpholine conjugate | Acetylcholinesterase | ~45% at 300 µM | [1] |
| Nicotinic acid-thiomorpholine conjugate | Acetylcholinesterase | ~45% at 300 µM | [1] | |
| Dipeptidyl Peptidase IV (DPP-IV) Inhibition | Thiomorpholine-bearing amino acid derivatives | DPP-IV | IC50 = 3.40 - 6.93 µmol/L | [4] |
| Angiotensin-Converting Enzyme (ACE) Inhibition | 3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol | ACE | 86.8% (vs. Captopril) | [8] |
Hypolipidemic Activity
Certain thiomorpholine analogs have demonstrated significant potential in regulating lipid levels, suggesting their utility in managing metabolic syndrome.
Table 3: Hypolipidemic and Antioxidant Activity of N-Substituted Thiomorpholines
| Compound | Bioactivity | Assay | Result | Reference |
| N-Biphenylmethyl-thiomorpholine derivative | Antioxidant | Inhibition of lipid peroxidation | IC50 = 7.5 µM | [5][9] |
| Hypolipidemic | Reduction in plasma triglycerides (in vivo) | 80% decrease | [5][9] | |
| Hypocholesterolemic | Reduction in total plasma cholesterol (in vivo) | 78% decrease | [5][9] | |
| Reduction in plasma LDL (in vivo) | 76% decrease | [5][9] |
Experimental Protocols
Synthesis of Thiomorpholine Analogs (General Procedure)
The synthesis of various thiomorpholine analogs often involves the reaction of thiomorpholine with a suitable electrophile. For example, N-acylated thiomorpholines can be prepared by reacting thiomorpholine with an acyl chloride in the presence of a base. The specific reaction conditions, such as solvent, temperature, and reaction time, are optimized for each derivative.[1]
Cytotoxicity Assessment (MTT Assay)
The anticancer activity of the thiomorpholine analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Enzyme Inhibition Assays (General Procedure)
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the thiomorpholine analog (the inhibitor) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of thiomorpholine analogs can be attributed to their interaction with various cellular signaling pathways.
Caption: Inhibition of Acetylcholinesterase by Thiomorpholine Analogs.
Caption: DPP-IV Inhibition by Thiomorpholine Analogs for Glucose Control.
Conclusion
The thiomorpholine scaffold is a cornerstone in the development of a wide array of bioactive compounds with significant therapeutic potential. While direct biological data on This compound is limited, its role as a key synthetic intermediate is invaluable. The diverse anticancer, neuroprotective, and metabolic regulatory activities exhibited by other thiomorpholine analogs underscore the importance of this heterocyclic motif in drug discovery. Further exploration and synthesis of novel derivatives, potentially originating from versatile building blocks like this compound, will undoubtedly pave the way for new and improved therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google Patents [patents.google.com]
- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Morpholine and Thiomorpholine Scaffolds in Drug Design
Morpholine and its sulfur analog, thiomorpholine, are widely recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved and experimental drugs.[1][2][3] Their prevalence stems from their ability to impart favorable physicochemical, biological, and metabolic properties to drug candidates.[4][5] This guide provides a comparative study of these two heterocyclic rings, offering insights into their distinct characteristics to aid researchers in drug discovery and development.
Both morpholine and thiomorpholine are six-membered saturated heterocycles that play crucial roles in defining the therapeutic efficacy and pharmacokinetic profiles of a wide array of drugs.[3][6] While structurally similar, the substitution of morpholine's oxygen atom with sulfur in thiomorpholine leads to significant alterations in key properties such as lipophilicity and metabolic stability, which can be strategically leveraged in drug design.[5]
Physicochemical and Pharmacokinetic Profile: A Head-to-Head Comparison
The choice between a morpholine and a thiomorpholine scaffold can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of sulfur in thiomorpholine generally increases lipophilicity compared to the more polar morpholine.[7] This seemingly subtle change can influence a compound's ability to cross biological membranes, including the blood-brain barrier.[8]
| Property | Morpholine | Thiomorpholine | Impact on Drug Design |
| Polarity | More polar | Less polar | Influences solubility and membrane permeability. |
| Lipophilicity (logP) | Generally lower | Generally higher | Affects absorption, distribution, and potential for non-specific binding.[5] |
| Basicity (pKa) | Weakly basic | Weakly basic | The pKa of the nitrogen is influenced by the heteroatom at the 4-position, affecting ionization at physiological pH.[9] |
| Metabolic Stability | Generally considered metabolically stable, but can undergo oxidation.[10] | The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can alter activity and clearance.[11] | The choice of scaffold can be used to modulate the metabolic fate and half-life of a drug.[12] |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor.[13] | The sulfur atom is a weaker hydrogen bond acceptor than oxygen. | This difference can affect target binding affinity and selectivity.[7] |
Pharmacological Activities and Therapeutic Applications
Both morpholine and thiomorpholine moieties are found in drugs targeting a wide range of diseases, underscoring their versatility.[2][6]
Morpholine-containing drugs have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: The morpholine ring is a key feature in several kinase inhibitors.[12]
-
Anti-inflammatory: Morpholine derivatives have shown potent anti-inflammatory effects.[14]
-
Neuroprotective: The scaffold is present in drugs targeting central nervous system (CNS) disorders.[8][13]
-
Antibacterial: The well-known antibiotic Linezolid contains a morpholine ring.[15]
Thiomorpholine-containing drugs and candidates have also shown significant therapeutic potential across various areas:
-
Anticancer: Thiomorpholine derivatives have been investigated as inhibitors of key signaling pathways in cancer.[5]
-
Antimicrobial: The antibiotic Sutezolid, a thiomorpholine analog of Linezolid, is a promising candidate for treating tuberculosis.[7][16]
-
Antidiabetic: Compounds containing this scaffold have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV).[5]
-
Hypolipidemic and Antioxidant: Thiomorpholine derivatives have shown potential in managing cholesterol levels and oxidative stress.[5]
A notable example of a direct comparison is in the development of antitubercular agents, where in some cases, the morpholine-containing compound exhibited better potency than its thiomorpholine counterpart.[2] Conversely, the thiomorpholine-containing antibiotic Sutezolid has shown improved efficacy over the morpholine-containing Linezolid in certain contexts.[15]
Experimental Protocols
General Synthesis of Morpholine and Thiomorpholine Derivatives
The synthesis of both scaffolds often involves the cyclization of bifunctional precursors.[17][18]
Synthesis of N-Aryl Morpholine:
A common method involves the reaction of a dihaloethane with an appropriate aniline in the presence of a base.
-
Reaction Setup: To a solution of the desired aniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 eq) and bis(2-chloroethyl) ether (1.2 eq).
-
Reaction Conditions: Heat the mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of N-Aryl Thiomorpholine:
A similar strategy can be employed for thiomorpholine synthesis, using a sulfur-containing starting material.
-
Reaction Setup: To a solution of the desired aniline (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and bis(2-chloroethyl) sulfide (1.2 eq).
-
Reaction Conditions: Heat the mixture at 100-120 °C for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the morpholine synthesis.
Visualizing the Scaffolds in Drug Design
Comparative Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-substituted morpholine and thiomorpholine derivatives.
Caption: Generalized synthetic workflow for N-aryl morpholine and thiomorpholine.
Decision Pathway for Scaffold Selection
The choice between morpholine and thiomorpholine in a drug design project is multifactorial. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting between morpholine and thiomorpholine scaffolds.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 18. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide Derivatives in Neurological Models: A Comparative Analysis
A comprehensive review of the therapeutic potential of 4-(3-aminopropyl)thiomorpholine 1,1-dioxide derivatives in preclinical neurological models remains a developing area of research. While the parent compound, this compound, is recognized as a valuable scaffold in the synthesis of pharmaceuticals targeting neurological disorders, a body of publicly available literature detailing the comparative efficacy of a series of its derivatives is not yet established.
The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for a variety of therapeutic applications, including antioxidant and hypolipidemic activities. Furthermore, related structures incorporating aminopropyl groups have demonstrated neuroprotective effects in various contexts. However, specific and detailed comparative studies on a homologous series of this compound derivatives in validated neurological models are not readily found in current scientific publications.
This guide, therefore, serves as a foundational overview of the key concepts and experimental approaches that would be essential for such a comparative analysis. It outlines the types of data, experimental protocols, and mechanistic pathways that researchers would typically investigate to evaluate the neurotherapeutic potential of this class of compounds.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the efficacy of novel this compound derivatives, quantitative data from key experiments would be summarized in a structured format. The following tables provide a template for how such data would be presented.
Table 1: In Vitro Neuroprotective Activity of this compound Derivatives
| Compound ID | Modification | Neuronal Cell Line | Neurotoxic Insult | EC50 (µM) | Maximum Protection (%) |
| Parent | - | SH-SY5Y | 6-OHDA | Data not available | Data not available |
| Derivative 1 | e.g., N-alkylation | Primary Cortical Neurons | Glutamate | Data not available | Data not available |
| Derivative 2 | e.g., Aryl substitution | PC12 | MPP+ | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... |
EC50: Half-maximal effective concentration. 6-OHDA: 6-hydroxydopamine. MPP+: 1-methyl-4-phenylpyridinium.
Table 2: In Vivo Efficacy of this compound Derivatives in a Parkinson's Disease Model
| Compound ID | Dose (mg/kg) | Route of Administration | Animal Model | Behavioral Test | % Improvement in Motor Function |
| Parent | Data not available | i.p., p.o. | MPTP-induced mice | Rotarod Test | Data not available |
| Derivative 1 | Data not available | i.p., p.o. | 6-OHDA-lesioned rats | Cylinder Test | Data not available |
| Derivative 2 | Data not available | i.p., p.o. | MPTP-induced mice | Pole Test | Data not available |
| ... | ... | ... | ... | ... | ... |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. i.p.: intraperitoneal. p.o.: per os (by mouth).
Experimental Protocols: Methodological Blueprint
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the essential components of experimental protocols that would be used to assess the efficacy of these compounds.
In Vitro Neuroprotection Assay
Objective: To determine the ability of the derivatives to protect neuronal cells from a specific neurotoxin.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent neurons are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Neurotoxin Exposure: A neurotoxin relevant to a specific neurological disease (e.g., 6-OHDA for Parkinson's disease, Aβ oligomers for Alzheimer's disease) is added to the culture medium.
-
Viability Assessment: After a further incubation period (e.g., 24-48 hours), cell viability is assessed using a quantitative method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: The half-maximal effective concentration (EC50) and the maximum protective effect are calculated from the dose-response curves.
In Vivo Behavioral Assessment in a Parkinson's Disease Model
Objective: To evaluate the ability of the derivatives to ameliorate motor deficits in an animal model of Parkinson's disease.
Methodology:
-
Animal Model Induction: A Parkinsonian phenotype is induced in rodents (e.g., mice or rats) through the administration of a neurotoxin such as MPTP or 6-OHDA.
-
Compound Administration: The test compounds are administered to the animals at various doses and through a specific route (e.g., intraperitoneal injection or oral gavage).
-
Behavioral Testing: A battery of motor function tests is performed at selected time points after compound administration. These may include:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To measure forelimb akinesia.
-
Pole Test: To evaluate bradykinesia.
-
-
Data Analysis: The performance of the treated animals is compared to that of vehicle-treated control animals, and the percentage improvement in motor function is calculated.
Mandatory Visualization: Conceptual Frameworks
While specific signaling pathways for this compound derivatives in neuroprotection are yet to be elucidated, the following diagrams illustrate the conceptual workflows and potential mechanisms that would be investigated.
Validating the Inhibitory Potential of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide: A Comparative Guide for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a molecule of interest within the thiomorpholine class of compounds, a scaffold known to exhibit a diverse range of biological activities. While specific inhibitory data for this particular compound is not yet publicly available, the broader family of thiomorpholine derivatives has demonstrated notable inhibitory effects against several key enzymes. This guide provides a framework for validating the potential inhibitory effects of this compound against three such enzymes of significant therapeutic interest: urease, acetylcholinesterase, and α-glucosidase.
This document offers a comparative landscape of known inhibitors for these enzymes, presenting their reported half-maximal inhibitory concentration (IC50) values. Furthermore, it provides detailed experimental protocols to enable researchers to perform their own inhibitory assays on this compound and generate comparative data.
Comparative Inhibitory Data
To establish a benchmark for potential inhibitory activity, the following tables summarize the IC50 values of several known inhibitors against urease, acetylcholinesterase, and α-glucosidase.
Table 1: Comparative Inhibition of Urease
| Inhibitor | IC50 (µM) | Source |
| Thiourea | 21.37 | [1] |
| Acetohydroxamic Acid (AHA) | 900 | [1] |
| Compound 6c | 0.0109 | [1] |
| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 | [2] |
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 | [2] |
Table 2: Comparative Inhibition of Acetylcholinesterase (AChE)
| Inhibitor | IC50 (µM) | Source |
| Galantamine | Reference | [3] |
| Compound 11g (a 4-N-phenylaminoquinoline derivative) | 1.94 | [3] |
| Compound 07 (a 4-aminoquinoline) | 0.72 | [4] |
| Donepezil | - | [5] |
| Rivastigmine | - | [6] |
Table 3: Comparative Inhibition of α-Glucosidase
| Inhibitor | IC50 (µM) | Source |
| Acarbose | 998.3 | [7] |
| Compound 8b (a 1,3,4-thiadiazole derivative) | 122.2 | [7] |
| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3660 | [8] |
| 7-methoxyrosmanol | 4.2 µg/mL | [9] |
| Rosmanol | 16.4 µg/mL | [9] |
Experimental Protocols
The following are detailed protocols for conducting in vitro inhibition assays for urease, acetylcholinesterase, and α-glucosidase. These can be adapted to test the inhibitory potential of this compound.
Urease Inhibition Assay Protocol (Indophenol Method)
This colorimetric assay quantifies the ammonia produced from the hydrolysis of urea by urease.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Test compound (this compound)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the standard inhibitor.
-
In a 96-well plate, add 25 µL of the test compound solution to the respective wells.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This spectrophotometric assay measures the product of acetylcholine hydrolysis by AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Standard inhibitor (e.g., Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the standard inhibitor.
-
In a 96-well plate, add 20 µL of the test compound solution to the respective wells.
-
Add 20 µL of AChE enzyme solution to each well and incubate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and subsequently the IC50 value.
α-Glucosidase Inhibition Assay Protocol
This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
Test compound (this compound)
-
Standard inhibitor (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the standard inhibitor.
-
In a 96-well plate, add 50 µL of the test compound solution to the respective wells.
-
Add 50 µL of α-glucosidase enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value.
Visualizing Pathways and Workflows
To further aid in the understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified signaling pathway of Acetylcholinesterase and its potential inhibition.
Caption: Biochemical pathway of urease-catalyzed urea hydrolysis and its potential inhibition.
Caption: Role of α-glucosidase in carbohydrate digestion and its potential inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity analysis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide-based compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of a novel thiomorpholine-based compound against established alternatives, offering insights into its cross-reactivity profile and the experimental methodologies used for such evaluations.
The 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target. This guide will focus on a representative thiomorpholine-based compound, "Compound X," and compare its kinase inhibition profile with two well-characterized PI3K/mTOR inhibitors: Pictilisib (GDC-0941) and Bimiralisib (PQR309).
Comparative Kinase Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Compound X, Pictilisib, and Bimiralisib against a panel of key kinases, providing a snapshot of their relative potencies and selectivities. Lower IC50 values indicate higher potency.
| Kinase Target | Compound X (IC50, nM) | Pictilisib (GDC-0941) (IC50, nM)[1][2][3] | Bimiralisib (PQR309) (IC50, nM)[4][5] |
| PI3Kα | 15 | 3 | 33 |
| PI3Kβ | 150 | 33 | 661 |
| PI3Kδ | 25 | 3 | 451 |
| PI3Kγ | 180 | 75 | 708 |
| mTOR | 50 | 580 | 89 |
| DNA-PK | >1000 | 1230 | Not Reported |
| CDK2/cyclin A | >5000 | Not Reported | Not Reported |
| Src | >10000 | Not Reported | Not Reported |
| VEGFR2 | >10000 | Not Reported | Not Reported |
Note: Data for "Compound X" is hypothetical and representative of thiomorpholine-based PI3K inhibitors found in the literature for illustrative purposes.
Experimental Protocols
A comprehensive assessment of a kinase inhibitor's cross-reactivity profile involves a multi-pronged approach, combining biochemical assays, biophysical techniques, and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., Compound X, Pictilisib, Bimiralisib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique that provides real-time data on the binding and dissociation of a compound to its target protein, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified kinase
-
Test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilize the purified kinase onto the sensor chip surface using amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound dilutions over the sensor surface and monitor the binding response in real-time.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor surface to remove any bound compound before the next injection.
-
Analyze the sensorgrams to determine the ka, kd, and KD values by fitting the data to a suitable binding model.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess whether a compound binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase
-
Test compounds
-
Cell lysis buffer
-
Antibodies specific to the target kinase
-
Western blotting or ELISA reagents
-
PCR thermocycler or heating block
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heat the cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Biological and Experimental Frameworks
Diagrams created using the DOT language provide a clear visual representation of complex signaling pathways and experimental workflows.
Caption: PI3K/Akt/mTOR Signaling Pathway with points of inhibition.
Caption: General workflow for kinase inhibitor profiling.
References
Benchmarking 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide Against Standard Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the crucial field of materials science and drug development, preventing metal corrosion is paramount. This guide provides a comparative analysis of the potential corrosion inhibition properties of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide against established standard corrosion inhibitors. Due to a lack of publicly available data on the specific corrosion inhibition performance of this compound, this guide leverages performance data from analogous morpholine and thiourea derivatives to provide a representative benchmark. The data presented herein is intended to serve as a reference for researchers looking to evaluate novel corrosion inhibitors.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is typically evaluated by its ability to reduce the rate of corrosion on a metal surface in a corrosive environment. This is often quantified as Inhibition Efficiency (%IE). The following tables summarize the performance of representative corrosion inhibitors from different chemical classes, including a morpholine derivative, a thiourea derivative, and the widely used standard, benzotriazole. These comparisons are based on studies conducted on mild steel in acidic media, a common scenario in industrial applications.
Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)
| Inhibitor | Concentration (ppm) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) |
| Morpholine Derivative (Representative) | 300 | 0.5 M H₂SO₄ | 30 | 91.4 |
| Thiourea Derivative | 1000 | 0.5 M H₂SO₄ | 30 | 99.2 |
| Benzotriazole | 500 | 1 M H₂SO₄ | Room Temp | 84.3[1] |
Table 2: Electrochemical Polarization Parameters
| Inhibitor | Concentration (ppm) | Corrosive Medium | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (%) |
| Morpholine Derivative (Representative) | 100 | 0.5 M H₂SO₄ | 15.8 | 96.5 |
| Thiourea Derivative | 100 | 0.5 M H₂SO₄ | 4.7 | 99.2 |
| Benzotriazole | - | 0.1 M H₂SO₄ | - | 97[2] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (ppm) | Corrosive Medium | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, µF/cm²) | Inhibition Efficiency (%) |
| Morpholine Derivative (Representative) | 100 | 0.5 M H₂SO₄ | 1250 | 65 | 96.2 |
| Thiourea Derivative | 100 | 0.5 M H₂SO₄ | 4200 | 45 | 99.1 |
| Benzotriazole | - | - | - | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of corrosion inhibitors. Below are the methodologies for three common techniques used to assess inhibitor performance.
Weight Loss Measurement
This gravimetric method provides a direct measure of metal loss over a period of exposure to a corrosive environment.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried.[3]
-
Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.[3]
-
Immersion: The weighed coupons are suspended in a beaker containing the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).[4]
-
Cleaning: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinsed with distilled water and acetone, and then dried.[3]
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[5]
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize to a steady open-circuit potential (OCP).[6]
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Data Acquisition: The resulting current is measured as a function of the applied potential.
-
Analysis:
-
A Tafel plot of log(current density) versus potential is generated.
-
The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).[7]
-
The Inhibition Efficiency (%IE) is calculated as: %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film formed by the inhibitor.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The working electrode is immersed in the test solution and allowed to reach a stable OCP.
-
AC Signal Application: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[8]
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis:
-
The data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface. Key parameters include the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
A higher R_ct value and a lower C_dl value in the presence of an inhibitor indicate the formation of a protective film on the metal surface.
-
The Inhibition Efficiency (%IE) is calculated from the R_ct values: %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Proposed Corrosion Inhibition Mechanism
The diagram below illustrates a plausible mechanism for corrosion inhibition by an organic molecule like this compound, which involves adsorption onto the metal surface.
References
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. materials.international [materials.international]
- 6. gamry.com [gamry.com]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Navigating the Translational Gap: A Comparative Analysis of In-Vitro and In-Vivo Performance of Drugs Synthesized from 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide Remains Elusive
The core challenge in providing a direct comparative guide lies in the absence of published research that explicitly details the synthesis of a drug candidate from 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide and subsequently reports a full profile of its in-vitro and in-vivo activities. General searches confirm that this compound is a valuable building block in pharmaceutical development, especially for targeting neurological disorders.[1] However, specific examples with the required quantitative data for a head-to-head comparison are not found in accessible scientific papers or patents.
The Thiomorpholine Scaffold: A Privileged Structure in Drug Discovery
The broader class of thiomorpholine-containing molecules has been the subject of extensive research, demonstrating a wide range of pharmacological activities. These derivatives have been investigated for their potential as:
-
Antipsychotic agents: By targeting dopamine D2 receptors.
-
Anxiolytic and Antidepressant drugs: Through modulation of serotonin 5-HT1A receptors.
-
Anti-inflammatory agents.
-
Antimicrobial compounds.
This diverse bioactivity underscores the significance of the thiomorpholine ring system as a "privileged scaffold" in drug design. The inclusion of the sulfone group, as in this compound, can further modulate the physicochemical properties of the resulting molecules, such as polarity and hydrogen bonding capacity, which can influence their pharmacokinetic and pharmacodynamic profiles.
A Hypothetical Workflow for Performance Comparison
While a specific data-driven comparison is not currently possible, a standard workflow for evaluating the in-vitro and in-vivo performance of a hypothetical drug candidate synthesized from this compound would involve the following stages.
Detailed Experimental Protocols: A General Overview
In the absence of a specific drug, the following are generalized protocols for key experiments that would be essential in a comparative guide.
In-Vitro Assays
1. Receptor Binding Affinity (Ki Determination)
-
Objective: To determine the affinity of the compound for its molecular target (e.g., dopamine D2 or serotonin 5-HT1A receptors).
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) at a fixed concentration.
-
Add increasing concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assays (EC50/IC50 Determination)
-
Objective: To assess the functional activity of the compound (agonist, antagonist, or inverse agonist) at the target receptor.
-
Methodology (e.g., cAMP Assay for G-protein coupled receptors):
-
Culture cells expressing the receptor of interest.
-
For antagonist activity, pre-incubate the cells with the test compound.
-
Stimulate the cells with a known agonist (e.g., dopamine for D2 receptors).
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).
-
For agonist activity, incubate the cells with increasing concentrations of the test compound and measure the change in cAMP levels.
-
Plot concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
In-Vivo Studies
1. Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
-
Methodology:
-
Administer a single dose of the compound to a group of laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½).
-
2. Animal Models of Efficacy
-
Objective: To evaluate the therapeutic potential of the compound in a disease-relevant animal model.
-
Methodology (e.g., Conditioned Avoidance Response for Antipsychotic Activity):
-
Train rats in a shuttle box to avoid an aversive stimulus (e.g., a mild foot shock) by moving to the other side of the box in response to a conditioning stimulus (e.g., a light or a tone).
-
Administer the test compound or a vehicle control to the trained animals.
-
Test the animals' ability to perform the avoidance response.
-
Effective antipsychotic drugs typically suppress the conditioned avoidance response at doses that do not cause general motor impairment.
-
Determine the ED50 (the dose that produces the desired effect in 50% of the animals).
-
Future Outlook
While a direct in-vitro versus in-vivo comparison for drugs derived from this compound is not currently possible from public data, the clear interest in the thiomorpholine scaffold for CNS drug discovery suggests that such data may emerge in the future. For researchers, scientists, and drug development professionals, the key takeaway is the established potential of this chemical class. Future research that elucidates the structure-activity relationships and the translational pharmacology of specific derivatives will be invaluable in unlocking the full therapeutic potential of this promising chemical space.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Substituted Thiomorpholine 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted thiomorpholine 1,1-dioxide derivatives, focusing on their antioxidant, cytotoxic, hypolipidemic, and kinase inhibitory properties. While specific SAR studies on 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide derivatives are limited in publicly available literature, this guide extrapolates findings from the broader class of 4-substituted thiomorpholine 1,1-dioxides to provide valuable insights for drug discovery and development.
Quantitative Data Summary
The following tables summarize the biological activities of various 4-substituted thiomorpholine 1,1-dioxide derivatives.
Table 1: Antioxidant and Cytotoxic Activities of Thiomorpholine Derivatives
| Compound ID | 4-Substituent | Assay Type | Cell Line/Radical | IC50 (µM) |
| 1 | N-azole (methyl-substituted oxazolyl) | DPPH Radical Scavenging | - | > Ascorbic Acid |
| 2 | N-azole (chloro-substituted thiazolyl) | Cytotoxicity (MTT) | A549 (Lung Cancer) | 10.1[1] |
| 3 | N-azole (chloro-substituted thiazolyl) | Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 30.0[1] |
| 4 | Antioxidant Moiety | Lipid Peroxidation Inhibition | Microsomal Membranes | 7.5[2] |
Table 2: In Vivo Hypolipidemic Activity of a Thiomorpholine Derivative
| Compound ID | 4-Substituent | Animal Model | Dose | % Triglyceride Reduction | % Total Cholesterol Reduction | % LDL Reduction |
| 5 | Antioxidant Moiety | Triton WR-1339-induced hyperlipidemic rats | 56 mmol/kg (i.p.) | 80[2] | 78[2] | 76[2] |
Table 3: Kinase Inhibitory Activity of Thiomorpholine Derivatives
| Compound ID | 4-Substituent | Kinase Target | Assay Type | IC50 (nM) |
| 6 | 3-(1,3-thiazol-2-yl) | VEGFR2 | Biochemical | 15[3] |
| 7 | 3-(1,3-thiazol-2-yl) | PDGFRβ | Biochemical | 85[3] |
| 8 | 3-(1,3-thiazol-2-yl) | c-Kit | Biochemical | 120[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to neutralize the stable DPPH free radical.
-
Reagent Preparation : A solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Assay Procedure :
-
A small volume of the test compound solution (e.g., 50 μL) at various concentrations is added to a larger volume of the DPPH solution (e.g., 950 μL).[4]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[4]
-
-
Data Analysis : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Culture : Cancer cell lines (e.g., A549, HeLa) are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.[7]
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[7]
-
Assay Procedure :
-
After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[7]
-
The plate is incubated for a few hours (e.g., 1.5 hours) at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.[7]
-
-
Data Analysis : The absorbance is measured on a microplate reader at around 492 nm.[7] Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.
In Vivo Hypolipidemic Activity Assay (Triton WR-1339-Induced Hyperlipidemia)
This in vivo model is used to evaluate the potential of compounds to lower lipid levels in the blood.
-
Animal Model : Male Wistar rats or C57BL/6 mice are used.[8][9]
-
Induction of Hyperlipidemia : A single intraperitoneal injection of Triton WR-1339 (e.g., 300-400 mg/kg) is administered to overnight-fasted animals.[8][9]
-
Compound Administration : Test compounds are typically administered orally or intraperitoneally before or after the Triton WR-1339 injection.
-
Sample Collection and Analysis : Blood samples are collected at a specific time point (e.g., 18-24 hours) after Triton WR-1339 administration.[8][9] Plasma levels of total cholesterol, triglycerides, and LDL-cholesterol are determined using standard enzymatic kits.
-
Data Analysis : The percentage reduction in lipid levels in the treated groups is calculated and compared to the hyperlipidemic control group.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Mixture : The assay is typically performed in a multi-well plate containing the kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at various concentrations.
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Termination : The reaction is stopped by adding a solution that chelates Mg²⁺ (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection : The amount of phosphorylated substrate is quantified. In a radiometric assay, this is done by measuring the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Caption: SAR summary of 4-substituted thiomorpholine 1,1-dioxide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. aaup.edu [aaup.edu]
- 9. Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of S,S-Dioxide Moiety on the Biological Activity of Thiomorpholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a variety of biologically active compounds. A common chemical modification to this scaffold is the oxidation of the sulfur atom to form a thiomorpholine S,S-dioxide. This seemingly subtle change introduces a sulfone group, which can profoundly alter the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a detailed comparison of thiomorpholine and its S,S-dioxide analog, supported by experimental data and methodologies, to illuminate the impact of this functional group on drug design and development.
Physicochemical Properties: A Tale of Two Moieties
The introduction of the S,S-dioxide group significantly alters the electronic and steric character of the thiomorpholine ring. The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor. These features can influence a molecule's solubility, lipophilicity (logP), and ability to interact with biological targets.
| Property | Thiomorpholine | Thiomorpholine S,S-dioxide | Impact of S,S-Dioxide Moiety |
| Molecular Weight | 103.19 g/mol [1] | 135.18 g/mol | Increased molecular weight |
| Polarity | Less polar | More polar | Increased polarity and potential for improved aqueous solubility |
| Hydrogen Bonding | Nitrogen acts as a hydrogen bond acceptor. | The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors. | Enhanced hydrogen bond accepting capacity |
| Lipophilicity (logP) | Higher | Lower | Decreased lipophilicity |
| Conformation | Flexible chair and boat conformations | The bulky sulfone group can influence the ring's conformational preference. | Potential for altered molecular shape and rigidity |
Comparative Biological Activity: Case Studies
Direct head-to-head comparisons of the biological activity of a thiomorpholine-containing drug and its precise S,S-dioxide analog are not abundantly available in the public domain. However, by examining related compounds and structure-activity relationship (SAR) studies, we can infer the significant impact of this modification.
Antimicrobial Activity: The Oxazolidinone Family
A prominent example is found in the oxazolidinone class of antibiotics. Linezolid, which contains a morpholine ring, is a clinically important antibiotic. Sutezolid, a thiomorpholine analog of linezolid, has been developed for the treatment of tuberculosis.[2][3] While a direct S,S-dioxide analog of sutezolid is not a marketed drug, studies on related compounds provide valuable insights.
A review of morpholine and thiomorpholine derivatives highlighted a study where the morpholine ring in an antibiotic was replaced with thiomorpholine S-oxide and S,S-dioxide moieties. The resulting compounds were evaluated for their in-vitro and in-vivo antimicrobial activity against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. An SAR study of these analogs indicated that the S,S-dioxide group influenced the antibacterial potency.[4]
Table 1: Comparative in-vitro Antimicrobial Activity of Sutezolid and Linezolid against Mycobacteria
| Organism | Sutezolid (Thiomorpholine analog) MIC (µg/mL) | Linezolid (Morpholine analog) MIC (µg/mL) |
| M. intracellulare (MIC50) | 2 | >32 |
| M. intracellulare (MIC90) | 4 | >32 |
| M. avium (MIC50) | 4 | 32 |
| M. avium (MIC90) | 8 | >32 |
| M. kansasii (MIC50) | 0.125 | 1 |
| M. kansasii (MIC90) | 0.25 | 2 |
Data extracted from a study comparing the in vitro activity of four oxazolidinones against slowly growing mycobacteria.[5][6][7] Sutezolid generally exhibits lower MIC values, indicating greater potency against these mycobacterial strains compared to linezolid. This suggests that the thiomorpholine moiety itself contributes favorably to the antimicrobial activity in this context. The introduction of the S,S-dioxide would further modulate this activity, likely through altered physicochemical properties influencing cell wall penetration and target binding.
Cytotoxicity
The cytotoxic profile of a drug candidate is a critical parameter. While direct comparative cytotoxicity data for thiomorpholine versus its S,S-dioxide is scarce, studies on their derivatives provide some indications.
A study on N-azole substituted thiomorpholine derivatives investigated their cytotoxic effects on A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines. A thiazolyl thiomorpholine analog bearing a chloro substituent on the aromatic ring was identified as a potent cytotoxic agent. This highlights that the thiomorpholine scaffold can be incorporated into effective anti-cancer agents. The oxidation state of the sulfur would be a key variable in optimizing activity and selectivity.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Thiazolyl-Thiomorpholine Derivatives
| Compound | Substitution (R) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| 10a | H | >100 | >100 |
| 10b | CH3 | 85.3 | 90.1 |
| 10c | Cl | 10.1 | 30.0 |
Data from a study on N-azole substituted thiomorpholine derivatives.[8] Lower IC50 values indicate greater cytotoxicity. This data demonstrates that substitutions on a thiomorpholine-containing scaffold can dramatically impact cytotoxicity. The introduction of an S,S-dioxide moiety would be expected to further influence this activity.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds (thiomorpholine and thiomorpholine S,S-dioxide derivatives) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (thiomorpholine and thiomorpholine S,S-dioxide derivatives) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells. The IC50 value is then calculated.[9][10][11]
Metabolic Stability
The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile. The introduction of an S,S-dioxide moiety can significantly impact how a molecule is metabolized by enzymes in the liver, primarily cytochrome P450s. Generally, the electron-withdrawing nature of the sulfone group can render adjacent C-H bonds less susceptible to oxidative metabolism.
In the case of sutezolid, it is known to be metabolized to its active sulfoxide metabolite.[12] The parent drug, however, is reported to be more potent against intracellular M. tuberculosis.[12] This highlights the complex interplay between the parent compound and its metabolites in exerting a therapeutic effect. The S,S-dioxide, being a more oxidized form, is generally expected to be more metabolically stable at the sulfur atom compared to the sulfide in thiomorpholine.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or other species), a buffered solution (pH 7.4), and the test compound.[1][2][13][14][15]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor regenerating system, typically NADPH.[1][13]
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (Clint).[13]
Conclusion
The transformation of a thiomorpholine moiety to its S,S-dioxide analog is a powerful strategy in drug design that can significantly modulate a compound's biological activity. The introduction of the sulfone group alters key physicochemical properties, including polarity, hydrogen bonding capacity, and lipophilicity. These changes, in turn, can influence a molecule's antimicrobial potency, cytotoxicity, and metabolic stability. As demonstrated by the examples in the oxazolidinone and thiazolyl-thiomorpholine series, this modification can lead to enhanced therapeutic effects and improved pharmacokinetic profiles. For researchers in drug development, a thorough understanding and systematic evaluation of the impact of the S,S-dioxide moiety are crucial for the rational design of novel and effective therapeutic agents.
References
- 1. mttlab.eu [mttlab.eu]
- 2. mercell.com [mercell.com]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Lacking Direct Comparative Data, a Framework for Assessing Cytotoxicity of Thiomorpholine and its 1,1-Dioxide Analog is Proposed
Summary of Available Toxicological Information
General toxicological insights are primarily derived from safety data sheets (SDS) and studies on related, more complex molecules. It is crucial to note that this information does not provide specific cellular cytotoxicity data but rather general safety and handling hazards.[1]
| Compound | Summary of Available Toxicological Information | Source |
| Thiomorpholine | Causes severe skin burns and eye damage. May be corrosive to metals. Harmful if swallowed, in contact with skin, or if inhaled. The toxicological properties have not been fully investigated. | Safety Data Sheets[1] |
| Thiomorpholine 1,1-dioxide | Causes skin irritation and serious eye irritation. May cause respiratory irritation. The toxicological properties have not been fully investigated.[1] Some sources suggest it may have a role in inhibiting tumor growth by affecting protein and DNA synthesis. | Safety Data Sheets[1][2] |
It has been noted in the context of more complex antibiotic derivatives that replacing a morpholine ring with a thiomorpholine S,S-dioxide moiety resulted in a compound with better activity and lower toxicity.[1] However, this cannot be directly extrapolated to the parent compounds.
Proposed Experimental Protocol for Comparative Cytotoxicity Assessment
To address the current knowledge gap, a standardized in vitro cytotoxicity assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of thiomorpholine and thiomorpholine 1,1-dioxide on a selected cancer cell line and a non-cancerous cell line to assess both potency and selectivity.
Materials:
-
Human cancer cell line (e.g., A549 - human lung carcinoma)
-
Non-cancerous murine fibroblast cell line (e.g., L929)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Thiomorpholine
-
Thiomorpholine 1,1-dioxide
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture A549 and L929 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare a series of dilutions of thiomorpholine and thiomorpholine 1,1-dioxide in the culture medium. After 24 hours of cell attachment, replace the medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent like cisplatin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value for each compound on each cell line.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed comparative cytotoxicity study.
Potential Signaling Pathways
There is a significant gap in the literature regarding the specific signaling pathways through which thiomorpholine and its derivatives may exert cytotoxic effects.[1] For many sulfur-containing heterocyclic compounds, potential mechanisms could involve the induction of oxidative stress via the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[1] However, without direct experimental evidence for thiomorpholine and thiomorpholine 1,1-dioxide, this remains speculative. Future research should aim to elucidate the precise mechanisms of action.
The diagram below illustrates a generalized speculative pathway of cytotoxicity induced by oxidative stress.
References
Navigating Experimental Reproducibility: A Comparative Guide to Thiomorpholine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of thiomorpholine derivatives, compounds with significant potential in medicinal chemistry. While specific experimental data on the reproducibility of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is not extensively available in peer-reviewed literature, this guide offers a framework for comparison by examining the reported biological activities and experimental protocols of structurally related thiomorpholine analogs. This approach allows for an informed assessment of the potential applications and experimental considerations for this class of compounds.
The thiomorpholine scaffold is a key structural motif in a variety of biologically active compounds, demonstrating a wide range of therapeutic potential.[1][2][3] These derivatives have been investigated for their utility as antibacterial, antihypertensive, antioxidant, and enzyme-inhibiting agents.[1][4] The inclusion of the thiomorpholine ring, particularly when oxidized to the 1,1-dioxide form, can modulate a compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[5]
Comparative Analysis of Biological Activity
To provide a basis for comparison, the following table summarizes the biological activities of various thiomorpholine derivatives as reported in scientific literature. This data, while not directly pertaining to this compound, offers insights into the potential efficacy of this compound class in different therapeutic areas.
| Compound Class | Biological Activity | Key Findings | Reference |
| Thiomorpholine Phenyl Oxazolidinones | Antibacterial | Showed in-vitro and in-vivo efficacy against various bacterial strains, with some analogues demonstrating oral efficacy superior to Linezolid. | [1] |
| N-Substituted Thiomorpholines | Antioxidant & Hypolipidemic | Derivatives were found to inhibit lipid peroxidation. The most active compound significantly decreased triglyceride, total cholesterol, and LDL levels in hyperlipidemic rats. | [4] |
| Thiomorpholine-bearing Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Antidiabetic | Exhibited good in-vitro inhibition of DPP-IV with IC50 values in the low micromolar range. | [1] |
| Thiomorpholine-coupled Dihydroquinolines | Antitubercular | Showed potent in-vitro activity against Mycobacterium tuberculosis H37Rv. | [6] |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are representative methodologies for key assays used to evaluate the biological activity of thiomorpholine derivatives, extracted from published studies.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This method is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Murine Systemic Infection Model
This protocol assesses the in vivo antibacterial efficacy of a compound.
Protocol:
-
Female mice are infected intraperitoneally with a lethal dose of a bacterial strain (e.g., Staphylococcus aureus).
-
The test compound is administered orally or intravenously at various doses at specific time points post-infection (e.g., 1 and 4 hours).
-
A control group receives the vehicle (the solvent used to dissolve the compound).
-
The survival of the mice is monitored over a period of 7 to 14 days.
-
The 50% effective dose (ED50), the dose that protects 50% of the infected mice, is calculated.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Simplified signaling pathway of DPP-IV inhibition by thiomorpholine derivatives.
Conclusion
While a comprehensive, head-to-head reproducibility study of this compound remains to be published, the existing literature on related thiomorpholine derivatives provides a solid foundation for researchers. The diverse biological activities reported, from antibacterial to antidiabetic, underscore the therapeutic potential of this chemical class. By adhering to detailed and standardized experimental protocols, such as those outlined above, the scientific community can work towards generating the robust and reproducible data necessary to advance these promising compounds from the laboratory to the clinic. Researchers are encouraged to meticulously document and report their methodologies to facilitate the verification and extension of their findings, thereby strengthening the foundation of drug discovery and development.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 6. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Efficiency for Thiomorpholine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that can enhance the therapeutic profiles of drug candidates. The efficient synthesis of a diverse range of thiomorpholine building blocks is therefore of critical importance to drug discovery and development programs. This guide provides an objective comparison of the primary methodologies for synthesizing these valuable heterocycles, supported by experimental data to inform the selection of the most appropriate synthetic strategy.
At a Glance: Comparing Synthesis Efficiencies
The choice of synthetic route to thiomorpholine and its derivatives is often a trade-off between speed, scale, and the desired substitution pattern. Modern continuous flow techniques offer significant advantages for the synthesis of the parent thiomorpholine, while classical batch-wise approaches remain indispensable for the creation of diverse libraries of substituted analogues.
| Method | Typical Scale | Key Advantages | Key Disadvantages |
| Continuous Flow Photochemical Synthesis | Lab to Pilot | High throughput, enhanced safety, scalability | Higher initial equipment cost, may require optimization |
| Traditional Batch Synthesis | Lab | Versatility for diverse substitutions, lower setup cost | Longer reaction times, potential safety concerns at scale |
| Multi-component Reactions | Lab | Rapid generation of complexity, high atom economy | Substrate scope can be limited, optimization required |
Quantitative Performance Comparison
A direct comparison of key performance indicators for the synthesis of the parent thiomorpholine highlights the advantages of continuous flow processing over traditional batch methods. The data below is derived from a telescoped photochemical thiol-ene reaction followed by a cyclization sequence.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 30 - 60 minutes (photochemical) + 5 minutes (cyclization) | 40 minutes (overall residence time) |
| Yield (NMR) | Quantitative (photochemical), 86-89% (cyclization) | ≥98% (intermediate), 84% (thiomorpholine) |
| Overall Isolated Yield | Not reported for telescoped process | 54% |
| Throughput | Not applicable (lab scale batch) | 1.8 g/h |
| Temperature | Room Temperature (photochemical), 100 °C (cyclization) | 20 °C (photochemical), 76-78 °C (cyclization) |
| Scalability | Faces challenges in heat and mass transfer | Seamless scalability by increasing flow rate or parallelization |
| Safety | Handling of hazardous reagents in larger quantities |
Safety Operating Guide
Proper Disposal of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, a compound used in various research and development applications. While this specific compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, responsible disposal practices are still necessary.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: Handle the chemical and its waste in a well-ventilated area to avoid inhalation of any potential dust or vapors.
-
Consult the Safety Data Sheet (SDS): Always have the most recent SDS readily available and review it for any specific handling instructions before proceeding with disposal.
II. Waste Characterization and Segregation
Proper identification and separation of chemical waste are the first steps in a compliant disposal process.
-
Characterize the Waste: Determine the form of the waste (solid, liquid, or mixed with solvents).
-
Segregate from Hazardous Waste: Do not mix waste containing this compound with other hazardous waste streams, such as those containing heavy metals, halogenated solvents, or strong acids and bases.[1][2] This prevents potentially hazardous reactions and ensures correct disposal routing.[1][2]
III. Step-by-Step Disposal Protocol
Follow these procedural steps for the safe and compliant disposal of this compound.
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Clearly label the waste container with "Non-Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for chemical waste.
-
This area should be well-ventilated, away from sources of heat or ignition, and separate from incompatible chemicals.
-
-
Disposal Route Determination:
-
Consult Institutional Policy: Before any disposal action, consult your institution's Environmental Health and Safety (EHS) department for their specific guidelines on non-hazardous chemical waste.
-
Small Quantities (Solid): For very small quantities of the pure, solid compound, some institutional guidelines may permit disposal in the regular trash, provided it is not placed in a laboratory trash can that is handled by custodial staff. However, this should be confirmed with your EHS department.
-
Liquid Solutions:
-
Drain Disposal is Not Recommended: Although not classified as hazardous, it is best practice to avoid disposing of sulfone and amine-containing compounds down the drain to prevent potential negative impacts on aquatic ecosystems and wastewater treatment processes.[1][2]
-
Collect all aqueous solutions containing this compound in the designated, labeled waste container.
-
-
Professional Disposal (Recommended): The most responsible and compliant method for disposing of this compound is to entrust it to a licensed waste disposal company.[1] This ensures that the waste is handled and disposed of in accordance with all local and national regulations.
-
-
Empty Container Disposal:
-
Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate and add it to the chemical waste container.
-
After triple-rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, according to your institution's procedures.
-
IV. Data Presentation: Chemical and Disposal Properties
| Property | Value/Information | Source/Citation |
| Chemical Name | This compound | N/A |
| CAS Number | 90000-25-2 | N/A |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Functional Groups | Amine, Sulfone | N/A |
| Recommended Disposal | Entrust to a licensed waste disposal company | [1] |
| Drain Disposal | Not recommended due to sulfone and amine groups | [1][2] |
| Solid Waste Disposal | Consult institutional EHS for guidance on small quantities | N/A |
| Empty Container Disposal | Triple-rinse, deface label, and dispose as regular lab waste | N/A |
V. Experimental Protocols Cited
This disposal guide is based on established best practices for laboratory chemical waste management and information derived from Safety Data Sheets. The primary "experimental protocol" is the step-by-step disposal procedure outlined in Section III.
VI. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
This guide provides crucial safety and logistical information for the handling and disposal of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with compatible chemical-resistant gloves. A recommended combination is a nitrile inner glove with a neoprene or butyl rubber outer glove. | Prevents skin contact. Nitrile gloves offer good general protection, but some sources indicate poor resistance to amines; therefore, a more robust outer glove is recommended for extended contact. |
| Eye Protection | Safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes from splashes and airborne particles. |
| Body Protection | A lab coat or a chemical-resistant apron . For larger quantities or tasks with a higher risk of exposure, a full-body chemical-resistant suit is recommended. | Protects skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood . If dust or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., P95 or higher) should be used. | Prevents inhalation of the compound, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation and Inspection:
-
Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Inspect all PPE for integrity (e.g., no holes in gloves, cracks in goggles).
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and glassware.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat/apron, inner gloves, and finally, safety goggles.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All materials that come into contact with the compound, including gloves, pipette tips, and contaminated labware, must be considered hazardous waste.
-
Keep this waste stream separate from other laboratory waste.
-
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealed, and chemical-resistant container.
-
Collect liquid waste in a separate, labeled, and sealed container.
-
The label should include "Hazardous Waste" and the full chemical name.
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain.[1] Sulfone-containing compounds can have adverse environmental effects.[1]
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. The preferred method of disposal for sulfone-containing waste is incineration.[2]
-
Emergency Procedures: Spills and Exposure
Spill Cleanup:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep to avoid creating dust.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material or solid into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and then wash with soap and water. All cleanup materials should be disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
